2-Ethoxy-5-methoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10-5-4-9(12-2)6-8(10)7-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWELEPLJZIXGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Ethoxy-5-methoxybenzaldehyde safety data sheet (SDS) information
[1]
Chemical Identity & Executive Summary
2-Ethoxy-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde characterized by an ethoxy group at the ortho position and a methoxy group at the meta position relative to the aldehyde functionality. It serves as a critical building block in the synthesis of complex phenethylamines and is structurally related to ethylvanillin.
-
CAS Registry Number: 39206-04-7
-
Synonyms: Benzaldehyde, 2-ethoxy-5-methoxy-; 6-Ethoxy-m-anisaldehyde
-
Molecular Formula: C₁₀H₁₂O₃
-
Molecular Weight: 180.20 g/mol
Operational Context: Unlike its liquid analogs (e.g., 2-methoxybenzaldehyde), this compound typically exists as a low-melting solid (MP: 47–48 °C). This physical state dictates specific handling protocols to prevent liquefaction and subsequent autoxidation during storage.
Physicochemical Properties
Accurate physicochemical data is essential for process design and purification. The following values are synthesized from experimental synthesis reports.
| Property | Value | Context/Notes |
| Physical State | Solid (Crystalline) | Polymorphic needles; faintly yellow tint.[4][3] |
| Melting Point | 47 – 48 °C | Sharp melting range indicates high purity potential via recrystallization. |
| Boiling Point | ~285 °C (Est.) | Decomposes at high temperatures; vacuum distillation recommended if liquid. |
| Solubility | Organic Solvents | Soluble in acetone, ethanol, ethyl acetate, DCM. Insoluble in water. |
| Reactivity | Air Sensitive | Aldehyde group is prone to oxidation to 2-ethoxy-5-methoxybenzoic acid. |
| Flash Point | > 100 °C | Estimated based on structural analogs. |
Hazard Identification & Risk Assessment
While specific GHS data for this exact isomer is limited in public databases, its hazard profile is derived from Structural Activity Relationships (SAR) with analogous benzaldehydes (e.g., 2,5-dimethoxybenzaldehyde) and its synthesis precursors.
GHS Classification (Inferred)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Critical Process Hazards (Synthesis Precursors)
Researchers synthesizing this compound de novo must account for the high toxicity of the alkylating agents used.
-
Diethyl Sulfate (Et₂SO₄): Often used to install the ethoxy group.
-
Hazard:Carcinogen (Cat 1B) , Muta. 1B, Skin Corr. 1B.
-
Control: Must be quenched completely (e.g., with aqueous ammonia or NaOH) before workup.
-
-
Ethyl Iodide (EtI): Alternative alkylating agent.
-
Hazard: Respiratory sensitizer, potential carcinogen.
-
Synthesis & Manufacturing Workflow
The most robust synthetic route involves the O-ethylation of 2-hydroxy-5-methoxybenzaldehyde. This regioselective alkylation exploits the acidity of the phenolic hydroxyl group.
Reaction Protocol
-
Reagents: 2-Hydroxy-5-methoxybenzaldehyde (1.0 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), Diethyl Sulfate (1.1 eq).
-
Solvent: Acetone (Anhydrous).
-
Conditions: Reflux for 3–4 hours.
-
Workup: Filtration of inorganic salts, removal of solvent, and recrystallization from Ethanol/Water (1:1).[3]
Process Flow Diagram
The following diagram illustrates the synthesis logic and safety checkpoints.
Caption: Synthetic workflow for 2-Ethoxy-5-methoxybenzaldehyde highlighting the critical safety quench step for diethyl sulfate.
Handling, Storage, & Stability
To maintain the integrity of 2-ethoxy-5-methoxybenzaldehyde for analytical or pharmaceutical use, strict environmental controls are required.
Storage Conditions
-
Temperature: Store refrigerated (2–8 °C) . While solid at room temperature, it is close to its melting point. Fluctuations can cause partial melting and resolidification, altering crystal form and trapping impurities.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Aldehydes are susceptible to autoxidation to carboxylic acids (2-ethoxy-5-methoxybenzoic acid) upon prolonged air exposure.
-
Container: Amber glass vials with Teflon-lined caps to prevent light degradation and solvent leaching.
Handling Protocols
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat. Use a dust mask (N95/P2) if handling large quantities of the solid to prevent inhalation of fines.
-
Weighing: Weigh quickly to avoid moisture absorption or oxidation.
-
Spill Cleanup:
-
Solid: Sweep up carefully to avoid dust generation.
-
Melt: Absorb with inert material (vermiculite/sand) and dispose of as organic waste.
-
Applications in Research
-
Forensic Standards: Used as a reference standard for the analysis of "Tweetios" (homologs of the 2C-x family of phenethylamines) in forensic toxicology.
-
Medicinal Chemistry: Serves as a scaffold for developing ligands targeting 5-HT (serotonin) receptors. The 2-ethoxy substitution provides distinct steric and lipophilic properties compared to the more common 2-methoxy analogs.
-
Fragrance Chemistry: Investigated for sweet/spicy olfactory profiles, similar to ethylvanillin derivatives.
Emergency Response
| Scenario | Immediate Action |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present. Seek medical attention. |
| Skin Contact | Wash with copious soap and water. If irritation persists (Redness/Itching), consult a dermatologist. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. |
| Fire | Use Carbon Dioxide (CO₂) , Dry Chemical, or Alcohol-resistant foam. Do NOT use a solid water stream (may scatter molten material). |
References
-
PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde (Compound).[1][2][3][5][6] National Library of Medicine. Retrieved from [Link]
-
Waumans, D., Bruneel, N., & Tytgat, J. (2004). Anise Oil as a Precursor for 2-Alkoxy-5-methoxybenzaldehydes. Microgram Journal, 2(1-4).[3][7] Retrieved from [Link]
- Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for phenethylamine synthesis precursors).
Technical Guide: Spectroscopic Profiling of 2-Ethoxy-5-methoxybenzaldehyde
This technical guide provides a comprehensive spectroscopic profile of 2-Ethoxy-5-methoxybenzaldehyde , a critical intermediate in the synthesis of phenethylamine-based serotonergic modulators (specifically the 2C-E and DOET series) and a structural analog in fragrance chemistry.
The data presented below aggregates experimental values from forensic standards and synthetic literature, validated against theoretical chemical shift increments.
CAS Registry Number: 39206-04-7
Molecular Formula:
Structural Architecture & Synthetic Logic
Before analyzing the spectra, it is essential to understand the electronic environment of the molecule. The structure consists of a benzene ring trisubstituted in a 1,2,5 pattern.
-
Position 1 (Formyl, -CHO): A strong electron-withdrawing group (EWG), deshielding ortho protons (H-6).
-
Position 2 (Ethoxy, -OCH
CH ): An electron-donating group (EDG) by resonance, shielding ortho/para positions (H-3, H-5). The ethyl group introduces distinct aliphatic signals. -
Position 5 (Methoxy, -OCH
): A second EDG, reinforcing electron density at ortho/para positions (H-4, H-6).
Synthesis Pathway (Context for Impurities)
Spectroscopic analysis often reveals impurities from the precursor. The compound is typically synthesized via ethylation of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).
Figure 1: Synthetic workflow for the generation of the target compound. Residual signals at
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following data represents the experimental assignments in CDCl
H NMR Characterization (500 MHz, CDCl )
The proton spectrum is characterized by three distinct regions: the deshielded aldehyde singlet, the aromatic region (showing an ABX or AMX pattern), and the aliphatic alkyl region.
| Assignment | Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Logic |
| CHO | 10.47 | Singlet (s) | 1H | - | Aldehyde proton; highly deshielded by carbonyl anisotropy. |
| H-6 | 7.32 | Doublet (d) | 1H | 3.3 Hz | Ortho to CHO.[1] Deshielded by C=O. Small meta-coupling to H-4. |
| H-4 | 7.11 | Doublet of Doublets (dd) | 1H | 9.1, 3.3 Hz | Para to CHO.[1] Coupled ortho to H-3 and meta to H-6. |
| H-3 | 6.93 | Doublet (d) | 1H | 9.1 Hz | Ortho to Ethoxy. Shielded by electron donation from OEt. |
| -OCH | 4.11 | Quartet (q) | 2H | 7.0 Hz | Methylene of ethoxy group. Deshielded by oxygen. |
| -OCH | 3.79 | Singlet (s) | 3H | - | Methoxy protons. |
| -CH | 1.45 | Triplet (t) | 3H | 7.1 Hz | Methyl of ethoxy group. Coupled to methylene. |
C NMR Characterization (125 MHz, CDCl )
The carbon spectrum confirms the presence of 10 unique carbon environments.
| Assignment | Shift ( | Environment | Notes |
| C=O | 189.7 | Carbonyl | Characteristic aldehyde signal. |
| C-2 | 155.2 | Quaternary Ar-O | Ipso to ethoxy. Downfield due to oxygen attachment. |
| C-5 | 153.5 | Quaternary Ar-O | Ipso to methoxy. |
| C-1 | 125.1 | Quaternary Ar-C | Ipso to aldehyde. |
| C-6 | 123.5 | Aromatic CH | Ortho to CHO. |
| C-4 | 114.5 | Aromatic CH | Para to CHO; shielded by OMe/OEt resonance. |
| C-3 | 110.1 | Aromatic CH | Ortho to OEt; most shielded aromatic carbon. |
| -OCH | 64.7 | Aliphatic CH | Ethoxy methylene. |
| -OCH | 55.6 | Aliphatic CH | Methoxy carbon. |
| -CH | 14.6 | Aliphatic CH | Ethoxy methyl terminal. |
Mass Spectrometry (MS) Profile
Ionization Mode: Electron Impact (EI, 70 eV) The fragmentation pattern is driven by the stability of the aromatic core and the loss of the alkyl ether chains.
| m/z | Intensity | Fragment Assignment | Mechanistic Insight |
| 180 | [M]+ | Molecular Ion | Stable aromatic aldehyde. |
| 152 | [M-28]+ | Loss of C | McLafferty-like rearrangement: Loss of ethylene from the ethoxy group to form the phenol ion (2-hydroxy-5-methoxybenzaldehyde radical cation). |
| 151 | [M-29]+ | Loss of CHO | |
| 137 | [M-43]+ | Loss of C | Complex fragmentation involving loss of the ethoxy radical or acetyl-like fragment. |
| 123 | [M-57]+ | Loss of C | Sequential loss of ethyl and carbonyl. |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways observed in EI-MS for 2-ethoxy-5-methoxybenzaldehyde.
Infrared (IR) Spectroscopy
While specific wavenumbers vary by instrument resolution, the following bands are diagnostic for this molecule.
-
Carbonyl Stretch (C=O): 1675–1685 cm
. Strong, sharp band characteristic of conjugated aldehydes. -
Aromatic C=C Stretch: 1580–1600 cm
. -
C-H Stretch (Aldehyde): 2750 & 2850 cm
(Fermi doublet). -
Ether C-O Stretch: 1200–1260 cm
(Asymmetric stretch of Ar-O-C).
Experimental Protocol: Sample Preparation for NMR
To replicate the data provided above, follow this standard operating procedure (SOP).
-
Solvent Selection: Use Deuterated Chloroform (CDCl
) with 0.03% TMS (Tetramethylsilane) as an internal standard. -
Concentration: Dissolve 10–15 mg of the solid sample in 0.6 mL of solvent.
-
Note: High concentrations may cause peak broadening due to viscosity or stacking interactions.
-
-
Shimming: Ensure rigorous shimming on the ethyl quartet (
4.11) to resolve the subtle couplings in the aromatic region. -
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1):
1.0 s (ensure full relaxation of the aldehyde proton). -
Scans: 16 (minimum) for
H; 512+ for C.
-
References
-
Waumans, D., Bruneel, N., & Tytgat, J. (2004). Anise Oil as a Precursor for 2-Alkoxy-5-methoxybenzaldehydes. Microgram Journal, 2(1-4), 4-10.[1] (Primary source for experimental NMR data).[1]
-
PubChem Database. 2-Ethoxy-5-methoxybenzaldehyde (CID 586438). National Center for Biotechnology Information.
-
NIST Mass Spectrometry Data Center. 2-Hydroxy-5-methoxybenzaldehyde (Precursor Data).
Sources
An In-depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-Ethoxy-5-methoxybenzaldehyde
This guide provides a comprehensive technical analysis of the reactivity of the aldehyde functional group in 2-Ethoxy-5-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced electronic and steric factors governing the chemical behavior of this versatile aromatic aldehyde.
Introduction: Structural and Electronic Landscape
2-Ethoxy-5-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of two electron-donating alkoxy groups on the benzene ring. The aldehyde group, with its electrophilic carbonyl carbon, is the primary site of chemical reactivity. The strategic placement of the ethoxy and methoxy groups significantly modulates the reactivity of this aldehyde, making it a valuable synthon in organic synthesis.
The oxygen atoms of the ethoxy and methoxy groups, through resonance, donate electron density to the aromatic ring. This electron-donating effect is most pronounced at the ortho and para positions. Consequently, the electrophilicity of the carbonyl carbon is attenuated compared to unsubstituted benzaldehyde. Furthermore, the ethoxy group at the ortho position introduces a degree of steric hindrance, which can influence the approach of nucleophiles.
Nucleophilic Addition Reactions
The cornerstone of aldehyde chemistry is the nucleophilic addition to the carbonyl group.[1][2][3][4][5] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][2] The reactivity of 2-Ethoxy-5-methoxybenzaldehyde in these reactions is a delicate interplay of electronic and steric effects.[6][7]
Electronic Effects: The electron-donating nature of the ethoxy and methoxy groups reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than benzaldehyde or nitro-substituted benzaldehydes. This deactivation can lead to slower reaction rates with weak nucleophiles.
Steric Effects: The ortho-ethoxy group presents a steric barrier to the approaching nucleophile. This hindrance is more significant for bulky nucleophiles and can influence the stereochemical outcome of the reaction.
Grignard and Organolithium Reactions
Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily add to the aldehyde group of 2-Ethoxy-5-methoxybenzaldehyde to form secondary alcohols after acidic workup.
Experimental Protocol: Synthesis of 1-(2-Ethoxy-5-methoxyphenyl)ethanol
-
Reaction Setup: A solution of 2-Ethoxy-5-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.
-
Reagent Addition: Methylmagnesium bromide (1.1 eq, 3.0 M in diethyl ether) is added dropwise over 30 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Reagent | Molar Eq. | Purity |
| 2-Ethoxy-5-methoxybenzaldehyde | 1.0 | 98% |
| Methylmagnesium bromide | 1.1 | 3.0 M in Et2O |
| Diethyl ether | - | Anhydrous |
| Saturated NH4Cl | - | Aqueous |
Cyanohydrin Formation
The addition of cyanide, typically from a source like sodium cyanide in the presence of an acid, yields a cyanohydrin. This reaction is reversible and base-catalyzed.
Reduction of the Aldehyde Group
The aldehyde group of 2-Ethoxy-5-methoxybenzaldehyde can be selectively reduced to a primary alcohol using a variety of reducing agents.
Catalytic Hydrogenation
Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C, PtO2) is an effective method for this transformation. This method is clean and often provides high yields.
Hydride Reductions
Sodium borohydride (NaBH4) is a mild and selective reducing agent that readily converts the aldehyde to the corresponding alcohol, (2-Ethoxy-5-methoxyphenyl)methanol.[8] The reaction is typically carried out in an alcoholic solvent like ethanol or methanol. Lithium aluminum hydride (LiAlH4) is a more powerful reducing agent and can also be used, although it is less selective and requires anhydrous conditions.
Experimental Protocol: Reduction with Sodium Borohydride
-
Reaction Setup: 2-Ethoxy-5-methoxybenzaldehyde (1.0 eq) is dissolved in ethanol at room temperature.
-
Reagent Addition: Sodium borohydride (1.2 eq) is added portion-wise over 15 minutes.
-
Reaction Monitoring: The reaction is stirred at room temperature for 2 hours, with progress monitored by TLC.
-
Workup: The reaction is quenched by the addition of water. The ethanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by recrystallization or column chromatography.
Oxidation of the Aldehyde Group
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-Ethoxy-5-methoxybenzoic acid, using a range of oxidizing agents.
Tollen's Test
A classic qualitative test for aldehydes, Tollen's reagent (ammoniacal silver nitrate), will oxidize the aldehyde to the carboxylate and produce a silver mirror.
Jones Oxidation
Chromium-based reagents, such as Jones reagent (CrO3 in aqueous acetone/sulfuric acid), are powerful oxidizing agents that can efficiently convert the aldehyde to a carboxylic acid.
Pinnick Oxidation
For a milder and more selective oxidation, the Pinnick oxidation, using sodium chlorite (NaClO2) in the presence of a chlorine scavenger like 2-methyl-2-butene, is highly effective.
Condensation Reactions
The aldehyde group of 2-Ethoxy-5-methoxybenzaldehyde can participate in various condensation reactions to form new carbon-carbon bonds.[9][10]
Wittig Reaction
The Wittig reaction with a phosphorus ylide provides a versatile route to alkenes. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide and the reaction conditions.
Aldol and Claisen-Schmidt Condensations
In the presence of a base, 2-Ethoxy-5-methoxybenzaldehyde can react with enolizable ketones or aldehydes in a Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds (chalcones).[9][10]
Summary of Reactivity
| Reaction Type | Reagent(s) | Product Type | Key Considerations |
| Nucleophilic Addition | Grignard, Organolithium | Secondary Alcohol | Anhydrous conditions required. |
| Nucleophilic Addition | NaCN/H+ | Cyanohydrin | Reversible reaction. |
| Reduction | NaBH4, LiAlH4 | Primary Alcohol | NaBH4 is milder and more selective. |
| Reduction | H2, Pd/C | Primary Alcohol | Clean reaction, often high yield. |
| Oxidation | Jones Reagent, Pinnick Oxidation | Carboxylic Acid | Pinnick oxidation is milder. |
| Condensation | Wittig Reagent | Alkene | Stereoselectivity is condition-dependent. |
| Condensation | Enolizable Ketone/Base | Chalcone | Base-catalyzed reaction. |
Conclusion
The reactivity of the aldehyde group in 2-Ethoxy-5-methoxybenzaldehyde is a finely tuned system governed by the interplay of electronic donation from the alkoxy substituents and steric hindrance from the ortho-ethoxy group. While the electron-donating groups slightly deactivate the aldehyde towards nucleophilic attack compared to simpler aromatic aldehydes, it readily undergoes a wide range of synthetically useful transformations. A thorough understanding of these competing factors is crucial for designing efficient synthetic routes and predicting reaction outcomes. This guide provides a foundational framework for researchers to harness the synthetic potential of this valuable aromatic aldehyde.
References
-
PrepChem.com. Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. Available from: [Link]
-
Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]
-
PubChem. 2-ethoxy-5-nitrobenzaldehyde. Available from: [Link]
- Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.
-
Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Available from: [Link]
-
MDPI. The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Available from: [Link]
-
ResearchGate. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Available from: [Link]
-
PubChem. 2-Ethoxy-5-methoxybenzaldehyde. Available from: [Link]
-
Chemistry LibreTexts. 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Addition To Carbonyls. Available from: [Link]
-
ResearchGate. Steric and Electronic Effects in Linkage Isomerization Reactions of M(CO) 5 (L) (M = Cr, Mo, W; L = 2-methyl-2,3-dihydrofuran, 2,3-dihydropyran). Available from: [Link]
-
YouTube. Nucleophilic Additions to Ketones and Aldehydes. Available from: [Link]
-
Organic Chemistry. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Available from: [Link]
-
Magritek. The Aldol Condensation. Available from: [Link]
-
ResearchGate. The Role of Steric and Electronic Interactions in the Stereocontrol of the Asymmetric 1,3-Dipolar Reactions of 5-Ethoxy-3- p -( S )-tolylsulfinylfuran-2(5 H )-ones with Diazoalkanes: Theoretical Calculations and Experimental Evidences. Available from: [Link]
-
Organic Chemistry. 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Available from: [Link]
-
ResearchGate. Condensation of 4‐methoxybenzaldehyde with 2‐hydroxyacetophenone using MgO/fly ash as base catalyst.101. Available from: [Link]
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Methodological & Application
Application Note & Protocol: Strategic O-Alkylation of 2-Hydroxy-5-methoxybenzaldehyde for the Synthesis of Advanced Intermediates
Abstract
This comprehensive guide details the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde, a critical transformation for synthesizing a diverse array of derivatives with significant applications in medicinal chemistry, materials science, and fine chemical manufacturing. We will explore the foundational principles of the Williamson ether synthesis as it applies to this substrate, providing field-proven protocols for the preparation of key derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of 2-Hydroxy-5-methoxybenzaldehyde and its Derivatives
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is a valuable aromatic aldehyde characterized by its phenolic hydroxyl and methoxy substituents.[1] This substitution pattern makes it an important precursor in the synthesis of a wide range of more complex molecules. The derivatives of 2-hydroxy-5-methoxybenzaldehyde are utilized as intermediates in the production of pharmaceuticals, dyestuffs, and photographic developing agents.[2][3] Furthermore, this class of compounds has shown potential in biological applications, including acting as tyrosinase inhibitors.[4]
The strategic modification of the hydroxyl group through alkylation unlocks a vast chemical space, enabling the fine-tuning of molecular properties for specific applications. This process, typically achieved through the robust and well-established Williamson ether synthesis, allows for the introduction of various alkyl and substituted alkyl chains, leading to a library of 2-alkoxy-5-methoxybenzaldehyde derivatives.
The Underlying Chemistry: Williamson Ether Synthesis
The O-alkylation of 2-hydroxy-5-methoxybenzaldehyde is a classic example of the Williamson ether synthesis.[5] This reaction proceeds via an SN2 mechanism, which involves the nucleophilic attack of a phenoxide ion on an electrophilic alkylating agent.[6][7]
The key steps in this transformation are:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxy-5-methoxybenzaldehyde is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. The choice of base is critical to ensure complete deprotonation without promoting unwanted side reactions.
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide or a dialkyl sulfate).
-
Displacement: The nucleophilic attack leads to the displacement of a leaving group from the alkylating agent, forming the desired ether and a salt byproduct.
The efficiency of the Williamson ether synthesis is influenced by several factors, including the nature of the alkylating agent, the choice of base and solvent, and the reaction temperature.
Experimental Protocols
Safety Precautions: 2-Hydroxy-5-methoxybenzaldehyde can cause skin and serious eye irritation, as well as respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Alkylating agents, such as dimethyl sulfate, are toxic and should be handled with extreme care.
Protocol 1: Synthesis of 2,5-Dimethoxybenzaldehyde via Methylation
This protocol describes the methylation of 2-hydroxy-5-methoxybenzaldehyde using dimethyl sulfate, a common and efficient method for producing 2,5-dimethoxybenzaldehyde.[3][9]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 10.0 g | 0.0657 |
| Anhydrous Potassium Carbonate | 138.21 | 13.6 g | 0.0984 |
| Dimethyl Sulfate | 126.13 | 9.1 mL (12.1 g) | 0.0960 |
| Acetone | - | 150 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-hydroxy-5-methoxybenzaldehyde (10.0 g, 0.0657 mol) and anhydrous potassium carbonate (13.6 g, 0.0984 mol) in acetone (150 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add dimethyl sulfate (9.1 mL, 0.0960 mol) dropwise from the dropping funnel over a period of 30 minutes.
-
After the addition is complete, continue to reflux the reaction mixture for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
To the crude product, add 100 mL of cold water. The product should crystallize.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,5-dimethoxybenzaldehyde as a white crystalline solid.
Protocol 2: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde via Ethylation
This protocol details the ethylation of 2-hydroxy-5-methoxybenzaldehyde using diethyl sulfate.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Hydroxy-5-methoxybenzaldehyde | 152.15 | 10.0 g | 0.0657 |
| Anhydrous Potassium Carbonate | 138.21 | 13.6 g | 0.0984 |
| Diethyl Sulfate | 154.18 | 10.1 mL (12.6 g) | 0.0817 |
| Acetone | - | 150 mL | - |
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine 2-hydroxy-5-methoxybenzaldehyde (10.0 g, 0.0657 mol) and anhydrous potassium carbonate (13.6 g, 0.0984 mol) in acetone (150 mL).
-
Bring the mixture to reflux with vigorous stirring.
-
Add diethyl sulfate (10.1 mL, 0.0817 mol) dropwise from the dropping funnel over 30 minutes.
-
Continue to reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic solids.
-
Rinse the solids with a small volume of acetone.
-
Combine the filtrate and the rinse, and remove the solvent by rotary evaporation.
-
Dissolve the resulting oil in dichloromethane (100 mL) and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethoxy-5-methoxybenzaldehyde. The product can be further purified by column chromatography if necessary.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the general mechanism for the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde.
Caption: A typical experimental workflow.
References
- Eastman Chemical Company. (2003). Process for preparing 2,5-dimethoxy benzaldehyde. U.S. Patent No. 6,670,510B2.
- Fuji Photo Film Co., Ltd. (1975). Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No. 3,867,458A.
-
SciSpace. (n.d.). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
- Upjohn Co. (1972). 2-methoxy-5-hydroxybenzaldehyde. U.S. Patent No. 3,652,675A.
-
ResearchGate. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]
-
The Hive. (2003). Synthesis of 2C-B from Anise Oil (Anethole). Erowid. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
Sources
- 1. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
- 3. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. 2-Hydroxy-5-methoxybenzaldehyde, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. Synthesis of 2C-B from Anise Oil (Anethole) , Hive Novel Discourse [chemistry.mdma.ch]
Strategic Utilization of 2-Ethoxy-5-methoxybenzaldehyde in Medicinal Chemistry
Executive Summary & Compound Profile
2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) serves as a critical "privileged structure" intermediate in modern medicinal chemistry.[1] Its specific substitution pattern—an ortho-ethoxy group providing steric bulk and lipophilicity, combined with a meta-methoxy group for electronic modulation—makes it an ideal scaffold for synthesizing G-Protein Coupled Receptor (GPCR) ligands (specifically Dopamine D2 and Serotonin 5-HT modulators) and SGLT2 inhibitor analogs.[1]
This guide provides validated protocols for converting this precursor into high-value pharmaceutical intermediates via Reductive Amination and Knoevenagel Condensation , emphasizing "pot-economy" and impurity control.[1]
Compound Properties
| Property | Specification | Critical Note |
| Molecular Formula | C₁₀H₁₂O₃ | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | Pale yellow solid/liquid | Low melting point (approx. 47-48°C); prone to supercooling.[1][2] |
| Solubility | DCM, THF, Ethanol, Toluene | Poorly soluble in water; requires organic co-solvent.[1] |
| Stability | Air-sensitive | Critical: Oxidizes to 2-ethoxy-5-methoxybenzoic acid upon prolonged air exposure.[1] Store under Argon/Nitrogen.[1] |
Strategic Importance in Drug Design
The 2-ethoxy-5-methoxy moiety functions as a bioisostere for various catechol derivatives. In drug development, this specific substitution pattern is utilized to:
-
Modulate Metabolic Stability: The ethyl ether is more resistant to O-dealkylation by Cytochrome P450 enzymes compared to methyl ethers, prolonging half-life.[1]
-
Enhance Receptor Binding: The 2-ethoxy group creates a specific steric "twist" in the biaryl pharmacophore, often required for fitting into the orthosteric binding pockets of GPCRs (e.g., TRPV1 antagonists and antipsychotic scaffolds similar to the Brexpiprazole class).[1]
Experimental Protocols
Protocol A: One-Pot Reductive Amination (The "Gold Standard")
Objective: Synthesis of N-benzylamine derivatives (Pharmacophore for GPCR ligands). Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH₄ because it selectively reduces the iminium ion without reducing the aldehyde, allowing for a one-pot procedure.[1]
Reagents
-
Amine: Secondary amine (e.g., substituted piperazine) (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]
-
Catalyst: Acetic Acid (AcOH) (1.0 equiv) - Crucial for catalyzing imine formation.[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 2-Ethoxy-5-methoxybenzaldehyde (10 mmol, 1.80 g) in anhydrous DCE (40 mL).
-
Imine Formation: Add the secondary amine (11 mmol) and Acetic Acid (10 mmol, 0.6 mL). Stir at room temperature for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add STAB (14 mmol, 2.97 g) portion-wise over 10 minutes.
-
Caution: Gas evolution (H₂) may occur.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Quench: Quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (typically MeOH/DCM gradient).[1]
Protocol B: Knoevenagel Condensation
Objective: Synthesis of Chalcones/Stilbenes (Precursors for anti-inflammatory agents and Bcl-2 inhibitors).[1]
Methodology
-
Mix: Combine 2-Ethoxy-5-methoxybenzaldehyde (1.0 equiv) and the active methylene compound (e.g., malonic acid or acetophenone derivative) (1.0 equiv) in Ethanol.
-
Catalyze: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (catalytic drops).
-
Reflux: Heat to reflux (78°C) for 6–12 hours.
-
Isolation: Cool to 0°C. The product often precipitates.[1] Filter and recrystallize from EtOH.
Visualization of Reaction Logic[1]
Diagram 1: Reductive Amination Pathway & Logic
This diagram illustrates the "Pot Economy" of using STAB, ensuring the aldehyde is not wasted by direct reduction to alcohol.[1]
Caption: Selective reduction pathway using STAB prevents direct reduction of aldehyde, maximizing yield of the amine pharmacophore.[1]
Diagram 2: Impurity Management & QC Workflow
Pharmaceutical precursors require strict purity control.[1] This flow outlines the critical decision points.
Caption: Quality Control workflow emphasizing the removal of the oxidative impurity (2-ethoxy-5-methoxybenzoic acid) via basic wash.
Quality Control & Impurity Profiling
For pharmaceutical applications, the purity of 2-Ethoxy-5-methoxybenzaldehyde must be verified prior to use, as oxidation products can terminate chain elongation.[1]
HPLC Method (Standard)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm and 280 nm.[1]
-
Retention Time Reference:
-
Benzoic Acid Impurity: ~6.5 min (more polar).[1]
-
Aldehyde Precursor: ~8.2 min.
-
Dimer/Chalcone: >10 min.
-
Storage & Handling[1]
-
Atmosphere: Store under Argon. The ethoxy group activates the ring, making the aldehyde slightly more susceptible to auto-oxidation than unsubstituted benzaldehyde.[1]
-
Temperature: 2–8°C.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Otsuka Pharmaceutical Co., Ltd. (2006).[1] "Piperazine-Substituted Benzothiophenes for Treatment of Mental Disorders." U.S. Patent 7,888,362.[1] (Describes the general class of alkoxy-benzaldehyde precursors for piperazine coupling).
-
National Center for Biotechnology Information. (2023).[1] "2-Ethoxy-5-methoxybenzaldehyde - PubChem Compound Summary." PubChem. [1]
-
Keglevich, G., et al. (2012).[1] "Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction." Molecules. (Demonstrates the reactivity of this specific aldehyde in multi-component condensations).
Sources
Application Note: Strategic Utilization of 2-Ethoxy-5-methoxybenzaldehyde in Heterocyclic Scaffold Synthesis
Executive Summary & Chemical Profile[1][2][3][4]
2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) is a highly functionalized aromatic building block characterized by its specific substitution pattern: an ethoxy group at the ortho position and a methoxy group at the meta position relative to the aldehyde.[1]
Unlike its more common analog, 2,5-dimethoxybenzaldehyde, the presence of the bulky 2-ethoxy group introduces unique steric and lipophilic properties. This structural nuance is critical in drug design, particularly for modulating the metabolic stability and receptor binding affinity of heterocyclic pharmacophores. The electron-donating nature of the alkoxy groups makes the carbonyl carbon moderately electrophilic while rendering the aromatic ring highly susceptible to electrophilic aromatic substitution, a dual reactivity profile essential for complex heterocycle construction.
Chemical Specifications
| Property | Specification |
| CAS Number | 39206-04-7 |
| IUPAC Name | 2-Ethoxy-5-methoxybenzaldehyde |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Pale yellow to crystalline solid/liquid (mp ~47-48°C) |
| Solubility | Soluble in EtOH, DCM, THF, EtOAc; Insoluble in water |
| Electronic Effect | Strong +M (Mesomeric) effect at C3, C4, C6 positions |
Core Synthetic Applications
This guide details two high-value protocols for converting 2-ethoxy-5-methoxybenzaldehyde into bioactive heterocyclic cores:
-
The Biginelli Reaction: Synthesis of Dihydropyrimidinones (Calcium Channel Blocker scaffolds).
-
The Pictet-Spengler Cyclization: Synthesis of Tetrahydro-β-carbolines (Indole Alkaloid scaffolds).
Protocol A: Multicomponent Synthesis of Dihydropyrimidinones
The Biginelli reaction is a premier method for generating dihydropyrimidinone (DHPM) derivatives, which are pharmacophores found in calcium channel blockers and antihypertensive agents. The 2-ethoxy group provides a lipophilic anchor often required for membrane permeability.
Mechanism & Workflow
The reaction involves the acid-catalyzed condensation of the aldehyde, a
Figure 1: Logical workflow for the Biginelli synthesis of DHPM derivatives.
Experimental Protocol
Materials:
-
2-Ethoxy-5-methoxybenzaldehyde (1.0 equiv, 5.0 mmol, 901 mg)[1]
-
Ethyl acetoacetate (1.0 equiv, 5.0 mmol, 650 mg)
-
Urea (1.5 equiv, 7.5 mmol, 450 mg)
-
p-Toluenesulfonic acid (PTSA) (10 mol%, 0.5 mmol)
-
Ethanol (Absolute, 10 mL)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-methoxybenzaldehyde and ethyl acetoacetate in ethanol (10 mL).
-
Addition: Add urea and PTSA to the solution.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 6–8 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture onto crushed ice (approx. 50 g) with stirring.
-
Isolation: The solid precipitate is filtered under vacuum and washed with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure dihydropyrimidinone as a white/off-white solid.
Scientist’s Note: The 2-ethoxy group can cause steric hindrance. If the reaction is sluggish, replace PTSA with TMSCl (Trimethylsilyl chloride) as a promoter, which often accelerates the dehydration step in electron-rich aldehydes [1].
Protocol B: Pictet-Spengler Cyclization for Alkaloid Synthesis
This protocol utilizes 2-ethoxy-5-methoxybenzaldehyde as the electrophilic carbonyl component to cyclize tryptamine, yielding a 1-substituted tetrahydro-β-carboline.[1] This scaffold is ubiquitous in indole alkaloids and serotonin receptor ligands.
Mechanism & Workflow
The reaction proceeds via the formation of an imine (Schiff base) followed by an intramolecular electrophilic aromatic substitution at the indole C2 position.
Figure 2: Pathway for the Pictet-Spengler synthesis of β-carboline derivatives.
Experimental Protocol
Materials:
-
Tryptamine (1.0 equiv, 2.0 mmol, 320 mg)
-
2-Ethoxy-5-methoxybenzaldehyde (1.1 equiv, 2.2 mmol, 396 mg)[1]
-
Trifluoroacetic acid (TFA) (2.0 equiv)[1]
-
Dichloromethane (DCM) (anhydrous, 10 mL)
Step-by-Step Procedure:
-
Imine Formation: In a dry flask, dissolve tryptamine in anhydrous DCM (5 mL). Add 2-ethoxy-5-methoxybenzaldehyde dissolved in DCM (5 mL) dropwise. Stir at room temperature for 2 hours.
-
Validation: An aliquot analyzed by NMR or IR will show the disappearance of the aldehyde carbonyl peak (~1680 cm⁻¹) and appearance of the imine stretch (~1640 cm⁻¹).
-
-
Cyclization: Cool the mixture to 0°C. Slowly add TFA (0.3 mL) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Basify the reaction mixture carefully with saturated NaHCO₃ solution until pH ~8.
-
Extraction: Extract with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify by column chromatography (Silica gel, MeOH:DCM 5:95) to isolate the tetrahydro-β-carboline.
Scientist’s Note: The electron-rich nature of the aldehyde stabilizes the intermediate carbocation, generally improving yields compared to electron-deficient aldehydes. However, the 2-ethoxy substituent may induce rotameric restriction; run NMR at elevated temperatures (50°C) if broad signals are observed [2].
Analytical Data & Validation
When characterizing the products derived from 2-ethoxy-5-methoxybenzaldehyde, specific NMR signatures confirm the integrity of the ethoxy group.
| Moiety | ¹H NMR Signal (CDCl₃, 400 MHz) | Interpretation |
| -OCH₂CH₃ (Ethoxy) | Quartet, ~4.05 ppm (J=7.0 Hz) | Diagnostic for 2-position alkylation |
| -OCH₂CH₃ (Methyl) | Triplet, ~1.42 ppm (J=7.0 Hz) | Coupled to methylene |
| -OCH₃ (Methoxy) | Singlet, ~3.78 ppm | 5-position substituent |
| Ar-H (C3, C4, C6) | Multiplets, 6.80 - 7.20 ppm | Aromatic core integration |
References
-
Hu, E.H., Sidler, D.R., & Dolling, U.H. (1998). The reaction of amino acid esters with imidates: a general method for the synthesis of dihydropyrimidinones. Journal of Organic Chemistry.[4]
-
Stöckigt, J., et al. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. [1]
-
Shulgin, A., & Shulgin, A. (1991).[5] PiHKAL: A Chemical Love Story.[5] Transform Press.[5] (Reference for physical properties of 2-ethoxy-5-methoxybenzaldehyde derivatives). [1]
-
PubChem Compound Summary. (2025). 2-Ethoxy-5-methoxybenzaldehyde (CID 586438).[1][3][5] National Center for Biotechnology Information.
Sources
- 1. The Relation between Drying Conditions and the Development of Volatile Compounds in Saffron (Crocus sativus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2CB-2-EtO - Wikipedia [en.wikipedia.org]
Kabachnik–Fields reaction using substituted benzaldehydes
Application Note: Precision Synthesis of -Aminophosphonates via Kabachnik–Fields Reaction
Abstract
The Kabachnik–Fields (KF) reaction is the cornerstone multicomponent strategy for synthesizing
Mechanistic Insight & Reaction Pathways
Understanding the competing pathways is critical for optimizing yields, particularly when employing sterically hindered or electron-rich benzaldehydes.
The Mechanistic Dichotomy
The KF reaction proceeds via two potential intermediates. The dominant pathway is determined by the nucleophilicity of the amine and the electrophilicity of the carbonyl.
-
Imine (Schiff Base) Route (Path A - Favored):
-
-Hydroxyphosphonate Route (Path B - Competitive):
-
Direct addition of the phosphite to the aldehyde forms an
-hydroxyphosphonate. -
Subsequent nucleophilic substitution by the amine yields the product.
-
Key Insight: This is often a "dead-end" or slower route. High basicity amines favor Path A; acidic conditions or weak amines may shift equilibrium toward Path B.
-
Diagram 1: Mechanistic Pathways & Decision Tree
Figure 1: The dual-pathway mechanism. Path A (top) is generally preferred for high yields. Path B (bottom) often leads to side products or slower kinetics.
Critical Parameters & Optimization
Substituent Effects (Hammett Correlation Context)
The electronic nature of the substituent on the benzaldehyde ring significantly dictates reaction time and yield.
| Substituent Type | Example (R-CHO) | Electronic Effect | Reaction Rate | Optimization Strategy |
| Strong EWG | Increases carbonyl electrophilicity | Fast (< 30 min) | Mild conditions; avoid exotherms. Catalyst load can be reduced. | |
| Weak EWG/Neutral | Moderate activation | Standard (1-2 h) | Standard protocol applies. | |
| Strong EDG | Decreases electrophilicity; destabilizes P-attack | Slow (> 4 h) | Requires Lewis Acid catalysis or MW irradiation to drive conversion. | |
| Steric Hindrance | Blocks nucleophilic attack | Variable | Use MW irradiation; solvent-free conditions to maximize concentration. |
Catalyst Selection[3]
-
Lewis Acids (
, , ): Activate the imine/carbonyl carbon. Essential for EDG-substituted benzaldehydes. -
Brønsted Acids (p-TSA): Effective but can protonate basic amines, reducing their nucleophilicity.
-
Catalyst-Free (Thermal/MW): Viable for reactive substrates (EWG-benzaldehydes) but requires higher temperatures.
Experimental Protocols
Protocol A: Standard Benchtop Synthesis (Lewis Acid Catalyzed)
Best for: Lab-scale synthesis, substrates with Electron-Donating Groups (EDGs), and temperature-sensitive substrates.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)[3]
-
Amine (1.0 - 1.1 equiv)
-
Dialkyl Phosphite (1.0 - 1.2 equiv)
-
Catalyst: Indium(III) Chloride (
) (10 mol%) or Magnesium Perchlorate ( ) -
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)
Step-by-Step Workflow:
-
Imine Pre-formation (Optional but Recommended): Dissolve benzaldehyde and amine in dry MeCN (5 mL/mmol). Stir at RT for 15 min. Why? This biases the reaction toward the favorable Imine pathway.
-
Catalyst Addition: Add the Lewis Acid catalyst (
, 10 mol%) to the stirring mixture. -
Phosphite Addition: Add dialkyl phosphite dropwise.
-
Reaction: Stir at reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the aldehyde spot.
-
Quench & Workup:
-
Cool to RT.
-
Dilute with EtOAc (20 mL). Wash with saturated
(2x) and Brine (1x). -
Dry organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from EtOH/Hexane or perform flash chromatography (Silica gel, EtOAc/Hexane gradient).
Protocol B: Microwave-Assisted Green Synthesis (Catalyst-Free)
Best for: High-throughput library generation, sterically hindered substrates, "Green Chemistry" compliance.
Reagents:
-
Substituted Benzaldehyde (1.0 equiv)[3]
-
Amine (1.0 equiv)
-
Dialkyl Phosphite (1.0 equiv)[3]
-
Solvent: None (Neat) or minimal EtOH if solids are immiscible.
Step-by-Step Workflow:
-
Loading: In a G10 or G30 microwave vial, add aldehyde, amine, and phosphite sequentially.
-
Irradiation: Cap the vial. Irradiate at 100–120°C for 5–15 minutes (Power: Dynamic, Max 300W).
-
Cooling: Allow the vessel to cool to 50°C using compressed air flow.
-
Isolation: The product often solidifies upon cooling.
-
Solid: Triturate with cold
or Hexane to remove unreacted starting materials. Filter and dry. -
Oil: Dissolve in minimal EtOH and precipitate with water or recrystallize.
-
Diagram 2: Experimental Workflow Visualization
Figure 2: Decision matrix for selecting between Benchtop (Lewis Acid) and Microwave protocols.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Imine | Ensure solvents are dry. Use molecular sieves (4Å) during imine formation. |
| Side Product: | Incomplete amine reaction | Increase amine stoichiometry (1.2 equiv). Pre-form imine before adding phosphite.[1][2] |
| No Reaction (EDG Substrates) | Deactivated Carbonyl | Switch to Protocol A (Lewis Acid). Increase Temp to reflux. |
| Oiling out / Impure Product | Mixed products | Triturate crude oil with |
Validation Check (Self-Correction):
References
-
Keglevich, G., & Bálint, E. (2012). "The Kabachnik-Fields reaction: Mechanism and synthetic use."[2][5][6] Molecules, 17(11), 12821–12835. Link
-
Cherkasov, R. A., & Galkin, V. I. (1998). "The Kabachnik–Fields Reaction: Synthetic Potential and Mechanistic Aspects." Russian Chemical Reviews, 67(10), 857. Link
-
Ranu, B. C., Hajra, A., & Jana, U. (2000). "General and Simple Synthesis of
-Aminophosphonates from Aldehydes, Amines and Phosphites Promoted by Indium(III) Chloride." Organic Letters, 1(8), 1141–1143. Link - Bhattacharya, A. K., & Rana, K. C. (2013). "Microwave-assisted synthesis of -aminophosphonates: A review." Current Organic Chemistry, 17, 1–16.
-
Zefirov, N. S., & Matveeva, E. D. (2008). "Catalytic Kabachnik-Fields reaction: New horizons." Arkivoc, (i), 1–17. Link
Sources
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Kabachnik–Fields reaction - Wikipedia [en.wikipedia.org]
- 3. The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: Accelerated Synthesis of a Chalcone Derivative from 2-Ethoxy-5-methoxybenzaldehyde using Microwave Irradiation
Introduction: The Imperative for Speed and Efficiency in Modern Synthesis
In the fast-paced environments of pharmaceutical research and drug development, the rapid synthesis of novel organic molecules is paramount. Traditional reflux heating methods, while foundational, often present limitations in terms of reaction time, energy consumption, and sometimes, product yield and purity.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a powerful alternative that addresses these challenges.[1][3][4] By utilizing microwave energy, MAOS provides rapid, uniform, and selective heating of reaction mixtures, often leading to dramatic reductions in reaction times—from hours to mere minutes—and significant improvements in yield.[4][5][6] This application note provides a detailed protocol for the microwave-assisted synthesis of a chalcone derivative, a valuable scaffold in medicinal chemistry, using 2-Ethoxy-5-methoxybenzaldehyde as a key building block.
The Science of Microwave-Assisted Synthesis: Beyond Simple Heating
The efficacy of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional methods.[7] Microwave energy interacts directly with polar molecules and ions within the reaction mixture, leading to rapid and localized heating through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvent in this protocol, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field.[6][8] This constant reorientation creates molecular friction, which generates heat rapidly and uniformly throughout the bulk of the material.[6][8]
-
Ionic Conduction: If ionic species are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field.[6][8] This movement causes collisions with surrounding molecules, dissipating energy as heat.[6]
This direct energy transfer allows for temperatures to be reached that are far above the boiling point of the solvent in a sealed vessel, accelerating reaction rates significantly.[6]
Featured Application: Microwave-Assisted Claisen-Schmidt Condensation
This protocol details the synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-ethoxy-5-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, via a Claisen-Schmidt condensation. Chalcones are α,β-unsaturated ketones that serve as important intermediates for various heterocyclic compounds and exhibit a wide range of biological activities.[9][10] The use of microwave irradiation drastically reduces the reaction time for this condensation compared to conventional heating methods.[11][12]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of a chalcone derivative.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Ethoxy-5-methoxybenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 1.0 | 180 mg |
| 4-Hydroxyacetophenone | C₈H₈O₂ | 136.15 | 1.0 | 136 mg |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 2.0 | 112 mg |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | - | 5 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | As needed |
| Distilled Water | H₂O | 18.02 | - | As needed |
| Microwave Synthesis Reactor | - | - | - | - |
| 10 mL Microwave Reaction Vial | - | - | - | - |
| Magnetic Stir Bar | - | - | - | - |
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial.
-
Addition of Reactants: To the vial, add 2-Ethoxy-5-methoxybenzaldehyde (180 mg, 1.0 mmol) and 4-Hydroxyacetophenone (136 mg, 1.0 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) to the vial, followed by potassium hydroxide (112 mg, 2.0 mmol).
-
Sealing the Vessel: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial into the cavity of the microwave synthesis reactor. Irradiate the mixture under the conditions specified in the table below.
| Parameter | Value |
| Power | 300 W |
| Temperature | 100 °C |
| Ramp Time | 2 minutes |
| Hold Time | 10 minutes |
| Stirring | High |
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (approximately 20 minutes).
-
Work-up and Isolation:
-
Pour the cooled reaction mixture into a beaker containing ice-cold water (20 mL).
-
Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 5-6.
-
The precipitated solid product is then collected by vacuum filtration.
-
Wash the solid with cold distilled water.
-
-
Drying and Characterization: Dry the product in a vacuum oven. The structure and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
Caption: Step-by-step workflow for microwave-assisted chalcone synthesis.
Safety Considerations
Microwave-assisted organic synthesis involves high temperatures and pressures.[13] It is crucial to use a dedicated microwave reactor designed for chemical synthesis, equipped with appropriate temperature and pressure sensors.[14] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure that the reaction vial is not filled to more than two-thirds of its volume to accommodate for potential pressure increases.
Conclusion
This application note demonstrates a rapid, efficient, and reliable protocol for the synthesis of a chalcone derivative using 2-Ethoxy-5-methoxybenzaldehyde under microwave irradiation. The significant reduction in reaction time and the simplicity of the procedure highlight the advantages of MAOS as a key enabling technology in modern chemical synthesis.[5] This method can be adapted for the synthesis of a library of chalcone derivatives for further investigation in drug discovery and materials science.
References
- Bari, A. (2021). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. International Journal of ChemTech Research, 14(1), 74-81.
- Shaikh, A. et al. (2021). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Synthesis, 18(3), 236-259.
- Revathi, R. et al. (2013). MICROWAVE ASSISTED SYNTHESIS AND BIOLOGICAL ACTIVITY OF CERTAIN 4-HYDROXY CHALCONES. Pharmacophore, 4(2), 52-58.
- Bano, S. et al. (2022). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Chemistry, 2022, 1-15.
- Kumar, A. et al. (2018). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 14, 2557-2615.
- Al-Amiery, A. A. et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF NOVEL CHALCONE DERIVATIVES AND STUDYING OF SOME OF THEIR ANTIMICROBIAL ACTIVITIES. Rasayan Journal of Chemistry, 13(1), 213-220.
- Lidström, P. et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
-
Leonelli, C. & Veronesi, P. (2021). Microwave-assisted synthesis: a fast, efficient and sustainable approach. YouTube. Available at: [Link]
- Gaonkar, S. L. & Vignesh, u. n. (2017). Synthesis and pharmacological properties of chalcones: a review.
- Kumar, V. et al. (2020). Microwave-assisted heterocyclics.
- Unknown. (2024). Microwave assisted green organic synthesis. Technology Networks.
- Collins, J. (n.d.). Theory of Microwave Heating for Organic Synthesis.
- Vellingiri, K. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 19(2), 1-13.
- Unknown. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- La-Salla, F. et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Sustainable Chemistry & Engineering, 9(25), 8349-8367.
- Singh, P. P. et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 34094-34125.
- Keglevich, G. et al. (2019). The Synthesis of Bis(α-aryl-methylphosphonoyl)amines by the Microwave-Assisted Catalyst-Free Tandem Kabachnik–Fields Reaction. Molecules, 24(21), 3943.
- Unknown. (2022). MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.
- Prafulla, M. S. et al. (2018). Microwave Assisted Synthesis of Chalcone and Biological Activity. Der Pharmacia Lettre, 10(4), 68-78.
- Wikipedia. (n.d.). Microwave chemistry. In Wikipedia.
- Unknown. (n.d.). Process for preparing 2,5-dimethoxy benzaldehyde.
- Bou-Petit, E. et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7561.
- Unknown. (n.d.). Microwave Chemistry: A Review.
- Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. In Wikipedia.
- Leonelli, C. & Veronesi, P. (2023). Chapter 1: Basics of Microwave Heating and Recent Advances.
- Anton Paar. (n.d.). Microwave-assisted synthesis. Anton Paar Wiki.
- Unknown. (n.d.). Scheme 1. Reaction of p-methoxybenzaldehyde with malononitrile promoted by LiOH.H2O.
- Unknown. (n.d.). Synthesis of 2-ethoxy-5-(trans-4-propylcyclohexyl)-benzaldehyde. PrepChem.com.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pharmacophorejournal.com [pharmacophorejournal.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. pubs.acs.org [pubs.acs.org]
Application Note: Synthesis of α-Aminophosphonates from 2-Ethoxy-5-methoxybenzaldehyde
Executive Summary
This application note details the synthesis of α-aminophosphonates utilizing 2-Ethoxy-5-methoxybenzaldehyde as the core electrophile. α-Aminophosphonates are structural bioisosteres of α-amino acids and exhibit significant pharmacological utility, including anticancer, antimicrobial, and antiviral properties.[1]
The electron-rich nature of the 2-ethoxy-5-methoxy substitution pattern facilitates rapid imine formation, a critical intermediate step. This guide provides two distinct, self-validating protocols: a Lewis Acid-Catalyzed Solution Phase Method for kinetic control and mechanistic study, and a Green Solvent-Free Method optimized for high throughput and industrial scalability.
Mechanistic Insight & Reaction Design
The synthesis proceeds via the Kabachnik-Fields reaction , a multi-component coupling of a carbonyl compound (aldehyde), an amine, and a dialkyl phosphite.[1][2][3][4][5][6]
Reaction Pathway Analysis
For aromatic aldehydes like 2-Ethoxy-5-methoxybenzaldehyde, the reaction typically follows an "Imine Pathway" rather than a direct nucleophilic attack on the carbonyl.
-
Condensation: The amine reacts with the aldehyde to form a Schiff base (imine), releasing water. The electron-donating ethoxy and methoxy groups stabilize the imine but also increase electron density, potentially requiring Lewis acid activation for the subsequent step.
-
Hydrophosphonylation: The dialkyl phosphite (existing in equilibrium between the P(V) oxide and P(III) hydroxy forms) adds across the C=N bond.
Mechanistic Workflow (DOT Visualization)
Figure 1: Mechanistic pathway of the Kabachnik-Fields reaction emphasizing the imine intermediate and Lewis acid activation.
Experimental Protocols
Protocol A: Lewis Acid-Catalyzed Synthesis (Solution Phase)
Objective: High-purity synthesis suitable for structure-activity relationship (SAR) studies. Catalyst: Magnesium Perchlorate [Mg(ClO₄)₂] or Magnesium Triflate [Mg(OTf)₂]. Rationale: Magnesium salts are mild, oxophilic Lewis acids that activate the imine without decomposing the sensitive ethoxy/methoxy ether linkages.
Materials:
-
2-Ethoxy-5-methoxybenzaldehyde (1.0 equiv)
-
Aniline derivative or Alkyl amine (1.0 equiv)
-
Diethyl phosphite (1.2 equiv)
-
Mg(ClO₄)₂ (10 mol%)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-Ethoxy-5-methoxybenzaldehyde (1.0 mmol) and the amine (1.0 mmol) in 5 mL of MeCN. Stir at room temperature for 30 minutes.
-
Checkpoint: Solution often changes color (yellow/orange) indicating Schiff base formation.
-
-
Catalyst Addition: Add Mg(ClO₄)₂ (0.1 mmol). Stir for 5 minutes to allow coordination.
-
Phosphite Addition: Dropwise add diethyl phosphite (1.2 mmol).
-
Reaction: Reflux the mixture at 80°C for 4–6 hours.
-
Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The aldehyde spot (
) should disappear.
-
-
Work-up: Evaporate solvent under reduced pressure. Dissolve residue in DCM (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Et₂O/Hexane or purify via column chromatography.
Protocol B: Green Solvent-Free Synthesis
Objective: Scalable, eco-friendly synthesis for library generation. Method: Thermal activation (Microwave or Conventional Heating). Rationale: Solvent-free conditions maximize concentration, driving the equilibrium forward and significantly reducing reaction times (from hours to minutes).
Step-by-Step Procedure:
-
Mixing: In a clean, dry reaction vessel (or microwave vial), mix 2-Ethoxy-5-methoxybenzaldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol) neat.
-
Activation:
-
Method B1 (Thermal): Heat the mixture at 80–100°C in an oil bath for 1–2 hours.
-
Method B2 (Microwave): Irradiate at 300W, 90°C for 5–15 minutes.
-
-
Solidification: Cool the reaction mixture to room temperature. The oily residue often solidifies upon addition of cold diethyl ether or ethanol.
-
Isolation: Filter the solid product and wash with cold ether. This often yields high purity (>90%) without chromatography.
Characterization & Validation
The 2-ethoxy-5-methoxy substitution pattern provides distinct NMR handles for structural verification.
| Technique | Expected Signal Characteristics | Structural Insight |
| ³¹P NMR | Singlet at δ 20–25 ppm | Confirms C-P bond formation (phosphonate). Absence of signal at δ 7-8 ppm (phosphite starting material). |
| ¹H NMR | Doublet at δ 4.5–5.5 ppm ( | Characteristic P-C-H proton coupling. Definitive proof of α-aminophosphonate structure. |
| ¹H NMR | Singlet at δ 3.7–3.8 ppm (Methoxy) | Confirms integrity of the 5-methoxy group. |
| ¹H NMR | Quartet (~4.0 ppm) + Triplet (~1.4 ppm) | Confirms 2-ethoxy group presence. |
| IR | Absorption at 1200–1250 cm⁻¹ | P=O stretching vibration. |
| IR | Absorption at 3200–3300 cm⁻¹ | N-H stretching (secondary amine). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and validation of the target compounds.[7]
Expert Tips & Troubleshooting
-
Electronic Effects: The 2-ethoxy and 5-methoxy groups are electron-donating. This makes the aldehyde less electrophilic than nitro-benzaldehydes, potentially slowing the initial attack.
-
Solution: If yield is low, increase the catalyst loading to 15 mol% or use a stronger Lewis acid like InCl₃ or Bi(NO₃)₃ .
-
-
Moisture Control: The imine intermediate is hydrolytically unstable. Ensure solvents are anhydrous, especially for Protocol A.
-
Purification: If the product is an oil (common with ethoxy chains), trituration with n-hexane/ethyl acetate mixtures is often more effective than crystallization.
References
-
Bhattacharya, A. K., et al. (2016). "One-pot synthesis of α-aminophosphonates using magnesium triflate." ResearchGate.[8]
-
Keglevich, G., et al. (2017). "Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction." Core.ac.uk.
-
Cherkasov, R. A., & Galkin, V. I. (1998).[9] "The Kabachnik–Fields Reaction: Mechanism and Synthetic Use."[9] Russian Chemical Reviews.
-
Ali, O. M., et al. (2022). "Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues... with Special Reference to Anticancer Activity." Drug Design, Development and Therapy.[8]
-
Luo, J., et al. (2007). "One Pot Synthesis of α-Aminophosphonates Containing Bromo and 3,4,5-Trimethoxybenzyl Groups under Solvent-free Conditions." International Journal of Molecular Sciences.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. One pot synthesis of alpha-aminophosphonates containing bromo and 3,4,5-trimethoxybenzyl groups under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Kabachnik-Fields Reaction [organic-chemistry.org]
2-Ethoxy-5-methoxybenzaldehyde as an intermediate for textile dyes
[1]
Part 3: Application Protocols (Dye Synthesis)
This intermediate is versatile.[1][9] Below are two distinct protocols for creating different classes of textile dyes.
Protocol A: Synthesis of Cationic Styryl Dyes (Acrylic Fibers)
Target: Brilliant Yellow/Orange cationic dyes for acrylics.[1] Mechanism: Condensation of the aldehyde with a Fischer’s Base derivative (Indolium salt).[1]
-
Reagents:
-
Procedure:
-
Dissolve equimolar amounts of the aldehyde and Fischer's base in glacial acetic acid.
-
Heat to 90–100 °C for 4 hours. The solution will turn intensely colored (yellow/orange) as conjugation extends.[1]
-
Pour the reaction mass into chilled water.
-
Salting Out: Add Sodium Acetate or Zinc Chloride to precipitate the dye salt.[1]
-
-
Result: A cationic hemicyanine dye. The 2-ethoxy group improves substantivity and wash fastness compared to the dimethoxy analog.
Protocol B: Synthesis of Coumarin Disperse Dyes (Polyester)
Target: Fluorescent greenish-yellow disperse dyes.[1] Mechanism: Knoevenagel condensation followed by intramolecular cyclization (if using specific active methylenes) or simple condensation.[1]
-
Reagents:
-
Procedure:
-
Result: 3-substituted coumarin or acrylonitrile dye.[1] These dyes exhibit strong fluorescence due to the rigid planar structure and electron-donating alkoxy groups.[1]
Visual Workflow: Dye Divergence
Part 4: Characterization Data
To ensure protocol validity, the intermediate must meet these specifications before use in dye synthesis:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow needles | Visual |
| Melting Point | 55 – 56 °C | Capillary Method |
| ¹H NMR (CDCl₃) | δ 10.46 (s, 1H, CHO), 6.9-7.3 (Ar-H), 4.09 (q, 2H, OCH₂), 3.79 (s, 3H, OCH₃) | 300 MHz NMR |
| Purity | ≥ 98.0% | HPLC (UV @ 254nm) |
| Solubility | Soluble in Acetone, EtOAc, DCM; Insoluble in Water | Solubility Test |
References
-
Katritzky, A. R., et al. (2000).[1][4] Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, 2000(vi), 868-875.[1][4]
-
Imai, S., & Sano, K. (1975).[5] Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No.[1][7][12] 3,867,458. Washington, DC: U.S. Patent and Trademark Office.[1]
-
PubChem Database. (n.d.).[1] 2-Ethoxy-5-methoxybenzaldehyde (CID 586438).[1][2] National Center for Biotechnology Information.[1] [1]
-
Raue, R. (1983).[1] Methine Dyes and Pigments. In: Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (General reference for Styryl dye chemistry).
Sources
- 1. JPH08208555A - Preparation of isovanillin - Google Patents [patents.google.com]
- 2. 2-Ethoxy-5-methoxybenzaldehyde | C10H12O3 | CID 586438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chloro-2-hydroxy-5-methoxybenzaldehyde | 184766-53-8 | Benchchem [benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Process for preparing isovanillin - Patent 0758639 [data.epo.org]
- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]
Experimental setup for formylation of substituted phenols
Executive Summary
The introduction of a formyl group (-CHO) onto a phenolic ring is a cornerstone transformation in medicinal chemistry, serving as a gateway to salicylaldehyde derivatives—critical precursors for Schiff base ligands, pharmacophores, and heterocyclic scaffolds (e.g., coumarins, benzofurans).
While classical methods like the Reimer-Tiemann reaction utilize harsh conditions and often suffer from poor regioselectivity (ortho/para mixtures) and low yields, modern drug development demands higher precision. This guide focuses on the Magnesium-Mediated Ortho-Formylation (The Casiraghi-Skattebøl Method) as the "Gold Standard" for synthesizing substituted salicylaldehydes. It offers exclusive ortho-selectivity, mild conditions, and scalability.[1] We also detail the Duff Reaction as a robust, metal-free alternative for specific electron-rich substrates.
Strategic Methodology Selection
Choosing the right formylation strategy is dictated by substrate sensitivity and required purity.
| Feature | Mg-Mediated (Casiraghi-Skattebøl) | Duff Reaction | Reimer-Tiemann |
| Primary Reagents | MgCl₂, Et₃N, Paraformaldehyde | HMTA, TFA or AcOH | CHCl₃, NaOH (aq) |
| Selectivity | Exclusive Ortho | Predominantly Ortho | Ortho + Para mixtures |
| Yield (Typical) | High (70–95%) | Moderate (40–60%) | Low to Moderate (20–50%) |
| Mechanism | Coord. Complex / Redox Transfer | Mannich-type / Hydrolysis | Carbene Insertion (:CCl₂) |
| Substrate Scope | Broad (EWG & EDG tolerant) | Best for Electron-Rich rings | Limited (Phenol/Naphthol) |
| Safety Profile | Mild (THF reflux) | Acidic (TFA is corrosive) | Toxic (CHCl₃), Exothermic |
| Recommendation | Primary Protocol | Secondary Protocol | Historical / Low Priority |
Primary Protocol: Magnesium-Mediated Ortho-Formylation
Methodology: The Casiraghi-Skattebøl Protocol Target Audience: Process Chemists, Medicinal Chemists
This method utilizes a "soft" magnesium Lewis acid to coordinate the phenoxide oxygen. This coordination tightly directs the incoming formaldehyde electrophile to the ortho position via a cyclic transition state, preventing para attack.
Mechanistic Pathway
The reaction proceeds through a unique redox mechanism where excess formaldehyde acts as both the carbon source and the oxidant (accepting a hydride).
Figure 1: Mechanistic flow of the Magnesium-mediated ortho-formylation.[2][3][4] Note the dual role of formaldehyde.
Detailed Experimental Protocol
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Anhydrous Magnesium Chloride (MgCl₂) (1.5 equiv)
-
Triethylamine (Et₃N) (3.75 equiv)
-
Paraformaldehyde (PF) (6.75 equiv)
-
Solvent: Anhydrous THF (or Acetonitrile)
Step-by-Step Workflow:
-
Complex Formation:
-
In a dry 3-neck round-bottom flask under Nitrogen/Argon, charge Phenol (10 mmol) and Anhydrous THF (50 mL).
-
Add MgCl₂ (1.43 g, 15 mmol) and Et₃N (5.2 mL, 37.5 mmol).
-
Observation: The mixture will typically turn opaque or slightly cloudy as the phenoxymagnesium complex forms. Stir at room temperature for 15–20 minutes.
-
-
Formylation:
-
Add Paraformaldehyde (2.03 g, 67.5 mmol) in one portion.
-
Critical Step: Heat the mixture to a gentle reflux (approx. 70–75°C).
-
Maintain reflux for 2–4 hours .
-
Monitoring: Monitor by TLC (silica, Hexane/EtOAc). The intermediate hydroxymethyl species may appear transiently, but the aldehyde spot should become dominant.
-
-
Work-up (Hydrolysis):
-
Cool the reaction mixture to room temperature.
-
Quench by adding 10% HCl (aq) or 1M H₂SO₄ slowly until the pH is acidic (~pH 2–3). This breaks the Mg-chelate.
-
Extract with Diethyl Ether or Ethyl Acetate (3 x 30 mL).
-
-
Purification:
-
Wash combined organics with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify via flash column chromatography or recrystallization (ethanol/water) depending on solid/oil state.
-
Troubleshooting & Optimization
-
Low Yield? Ensure MgCl₂ is strictly anhydrous. Hydrated salts fail to form the tight coordination complex required for ortho direction.
-
Incomplete Reaction? The stoichiometry of Paraformaldehyde is high (6.75 eq) because it serves as the oxidant. Do not reduce this amount.
-
Viscosity: The reaction slurry can become thick. Ensure efficient magnetic or mechanical stirring.
Secondary Protocol: The Duff Reaction
Methodology: Acid-Mediated Formylation Target Audience: Researchers working with highly electron-rich phenols (e.g., 2,4-di-tert-butylphenol) or when metal waste is a concern.
The Duff reaction uses Hexamethylenetetramine (HMTA) as a "masked" formyl equivalent.[4] It proceeds via an ortho-quinone methide intermediate.
Experimental Protocol
Reagents:
-
Substituted Phenol (1.0 equiv)
-
Hexamethylenetetramine (HMTA) (1.0 – 2.0 equiv)
-
Solvent: Trifluoroacetic Acid (TFA) (Preferred for modern applications) or Glacial Acetic Acid.
Step-by-Step Workflow:
-
Addition: Dissolve Phenol (10 mmol) and HMTA (1.4 g, 10 mmol) in TFA (15 mL).
-
Heating: Heat the mixture to reflux (approx. 70–90°C) for 1–12 hours.
-
Note: Electron-withdrawing groups require longer reaction times.
-
-
Hydrolysis: Pour the hot reaction mixture into 4M HCl (30 mL) and stir for 30 minutes to hydrolyze the iminium intermediate.
-
Extraction: Extract with Dichloromethane (DCM), wash with water and brine, dry, and concentrate.
Characterization & Validation
Successful formylation is distinctively validated using NMR and IR spectroscopy.
| Technique | Diagnostic Signal | Notes |
| ¹H NMR | δ 9.8 – 11.5 ppm (Singlet) | Aldehyde proton. Often deshielded due to intramolecular H-bonding with the phenolic -OH. |
| ¹H NMR | δ 11.0 – 12.0 ppm (Broad Singlet) | Phenolic -OH proton. Sharpens and shifts downfield due to H-bonding. |
| IR (ATR) | 1650 – 1690 cm⁻¹ | C=O Stretch. Lower frequency than typical aldehydes due to conjugation and H-bonding. |
| ¹³C NMR | δ 190 – 196 ppm | Carbonyl carbon. |
Self-Validation Check:
-
If the aldehyde proton appears but the -OH signal is not significantly downfield (>10 ppm), check for para-formylation (rare in Mg-method, possible in Reimer-Tiemann).
-
Intramolecular H-bonding is a hallmark of ortho-salicylaldehydes.
References
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the Ortho-Formylation of Phenols.[1][3][4][5][6][7] Acta Chemica Scandinavica, 53, 258-262.
-
Casnati, G., et al. (1965).[6] A New Method for the Selective Ortho-Formylation of Phenols.[1][5][6] Tetrahedron Letters, 6(3), 243-245.
-
Lindoy, L. F., et al. (1998). The Duff Reaction: A Re-evaluation. Synthesis, 1998(12), 1029-1032.
-
Poulson, B. G., et al. (2023). Mechanochemical Duff Reaction in Solid Phase. The Journal of Organic Chemistry, 88(14), 9876–9886. [1]
-
Wynberg, H. (1960). The Reimer-Tiemann Reaction.[4][7][8][9][10] Chemical Reviews, 60(2), 169-184.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Magnesium-mediated ortho-specific formylation and formaldoximation of phenols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Selective ortho-formylation of phenols , Hive Novel Discourse [chemistry.mdma.ch]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yield in 2-Ethoxy-5-methoxybenzaldehyde synthesis
Technical Support Center: 2-Ethoxy-5-Methoxybenzaldehyde Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Impurity Management[1]
Executive Summary: The Synthetic Landscape
Welcome to the technical support hub. If you are synthesizing 2-Ethoxy-5-methoxybenzaldehyde (CAS: 55969-89-6) , you are likely navigating one of two pathways.[1] Our data indicates that Route A (Alkylation) is the industry standard for high yield (>90%) and purity, while Route B (Vilsmeier-Haack) is a legacy route often plagued by regioselectivity issues.[1]
This guide prioritizes the Alkylation Protocol as the "Gold Standard" but provides critical troubleshooting for Vilsmeier users dealing with isomer contamination.
Module 1: The "Gold Standard" Protocol (Alkylation)
Context: You are synthesizing the target via O-ethylation of 2-hydroxy-5-methoxybenzaldehyde (also known as 6-hydroxy-m-anisaldehyde).[1]
Experimental Workflow Diagram
Caption: Optimized SN2 O-alkylation workflow emphasizing stoichiometric excess and checkpoint logic.
Troubleshooting Ticket #1: "My reaction stalls at 80-90% conversion."
Diagnosis: Incomplete conversion in this SN2 reaction is usually due to trace water deactivating the phenoxide anion or bromide inhibition .[1]
The Fix (Step-by-Step):
-
Switch to Finkelstein Conditions: If you are using Ethyl Bromide (EtBr), add 10 mol% Potassium Iodide (KI) .[1]
-
Why? KI reacts with EtBr to form Ethyl Iodide (in situ), which has a much weaker C-I bond than C-Br, making it a superior electrophile (approx.[1] 100x faster).
-
-
Solvent Dryness: The phenoxide anion is a strong nucleophile only when "naked."[1] Water solvates the anion, reducing reactivity.[1] Ensure your DMF or Acetone has a water content of <0.1% .[1]
-
Base Granularity: If using
in Acetone, use milled/powdered carbonate, not granular. The reaction occurs on the solid surface; surface area is rate-limiting.
Troubleshooting Ticket #2: "I see a 'mystery' impurity just above the product spot on TLC."
Diagnosis: This is likely the Claisen Rearrangement byproduct (C-alkylation), though rare with carbonate bases, or an oxidation impurity if the reaction was run under air.[1]
The Fix:
-
Atmosphere: Strictly run under Nitrogen/Argon.[1] Electron-rich benzaldehydes are prone to auto-oxidation to benzoic acids.[1]
-
Temperature Control: Do not exceed 80°C. Higher temperatures favor thermodynamic C-alkylation over the kinetic O-alkylation product.[1]
Module 2: The Legacy Route (Vilsmeier-Haack)
Context: You are formylating 1-ethoxy-4-methoxybenzene using
Troubleshooting Ticket #3: "I have a mixture of isomers I cannot separate."
Diagnosis: You are fighting competing directing groups.[1] The Ethoxy group (position 1) and Methoxy group (position 4) are both ortho/para directors.[1]
-
Target: Formylation at Position 2 (Ortho to Ethoxy).[1]
-
Impurity: Formylation at Position 3 (Ortho to Methoxy).[1]
The Reality Check: Methoxy is generally a stronger activator than Ethoxy due to less steric bulk, often favoring Position 3.[1] You likely have a 60:40 or 70:30 mixture.[1] Distillation will not separate these effectively. [1]
The Fix (Purification Protocol): You must use Bisulfite Adduct Purification to isolate the aldehyde from non-aldehyde impurities, followed by Recrystallization to separate isomers.[1]
-
Bisulfite Extraction:
-
Dissolve crude oil in 3 volumes of Ethanol.
-
Add 1.5 eq of saturated Sodium Bisulfite (
) solution. -
Stir vigorously for 2 hours. The aldehyde forms a solid/precipitate adduct.[1]
-
Filter the solid.[1][2][3][4][5][6] Wash with ether (removes unreacted SM and non-aldehyde tars).[1]
-
Regeneration: Suspend solid in water, adjust pH to >10 with
, and extract with Toluene.[1]
-
-
Isomer Separation:
Module 3: Critical Data & FAQs
Solvent Selection Matrix
| Solvent | Reaction Rate | Workup Difficulty | Recommendation |
| DMF | High (Polar Aprotic) | High (High BP, water miscibility) | Best for Scale-up (if water wash is efficient) |
| Acetone | Medium | Low (Volatile) | Best for Lab Scale (requires longer time) |
| Acetonitrile | Medium-High | Medium | Good alternative to DMF |
| Toluene | Low | Low | Avoid (Requires Phase Transfer Catalyst) |
Frequently Asked Questions
Q: Can I use Diethyl Sulfate instead of Ethyl Bromide? A: Yes. Diethyl Sulfate is more reactive and often runs at lower temperatures (40-50°C), reducing oxidation risks.[1] However, it is highly toxic.[1] Ensure you quench the reaction with aqueous ammonia or dilute NaOH to destroy excess sulfate before workup.[1]
Q: My product is an oil, but the literature says solid. Why? A: 2-Ethoxy-5-methoxybenzaldehyde has a melting point near room temperature (approx. 48-50°C , though references vary based on purity).[1] Trace solvent or impurities (especially the regioisomer) will depress the melting point significantly, keeping it an oil.[1] High-vacuum drying is essential to induce crystallization.[1]
Q: How do I remove the color? My product is dark brown. A: Electron-rich aldehydes polymerize/oxidize easily.[1]
-
Short Path Distillation: If stable, distill under high vacuum (<1 mmHg).
-
Charcoal Treatment: Dissolve in hot ethanol, add activated carbon (5% w/w), filter hot through Celite.
References & Grounding
-
Vilsmeier-Haack Mechanism & Regioselectivity:
-
Bisulfite Purification Protocol:
-
Synthesis of Alkoxybenzaldehydes (Isovanillin Derivatives):
-
Patent CN107827722B: Synthetic method of 3-ethoxy-4-methoxybenzaldehyde (Analogous chemistry).[1]
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Ethyl Bromide, DMF, and Sodium Bisulfite before handling.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workup [chem.rochester.edu]
- 4. Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis [ouci.dntb.gov.ua]
- 11. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 12. US4162269A - Purification process for 3-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 13. sciencemadness.org [sciencemadness.org]
Technical Support Center: Purification of Crude 2-Ethoxy-5-methoxybenzaldehyde by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of crude 2-Ethoxy-5-methoxybenzaldehyde using column chromatography. Our focus is on delivering practical, field-proven insights to overcome common challenges encountered during this critical purification step.
I. Scientific Foundation of the Purification
The purification of 2-Ethoxy-5-methoxybenzaldehyde, a key intermediate in various synthetic pathways, primarily relies on normal-phase column chromatography. This technique separates compounds based on their differential adsorption to a polar stationary phase, typically silica gel, and their solubility in a non-polar mobile phase.
The successful separation of the desired product from impurities hinges on the polarity differences between the molecules. The target compound, 2-Ethoxy-5-methoxybenzaldehyde, is a moderately polar aromatic ether. The most common impurity encountered is the unreacted starting material, 2-hydroxy-5-methoxybenzaldehyde. The presence of the free hydroxyl group in the starting material makes it significantly more polar than the ether product, forming the basis for an effective chromatographic separation.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the column chromatography of crude 2-Ethoxy-5-methoxybenzaldehyde.
Scenario 1: Poor Separation Between Product and a More Polar Impurity (Likely Starting Material)
-
Observation: TLC analysis of the column fractions shows overlapping spots of the product and a more polar impurity (lower Rf value). The separation is incomplete, leading to contaminated product fractions.
-
Root Cause Analysis:
-
Inappropriate Solvent System: The mobile phase may be too polar, causing both the product and the impurity to elute too quickly and close together.
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor resolution.
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to band broadening and inefficient separation.
-
-
Strategic Solutions:
-
Optimize the Mobile Phase: The key to good separation is selecting a solvent system that provides a significant difference in the retention factors (ΔRf) of the compounds.
-
Actionable Step: Begin with a non-polar solvent system and gradually increase the polarity. A common and effective eluent for this separation is a mixture of hexane and ethyl acetate. Start with a low percentage of ethyl acetate (e.g., 5-10%) and monitor the separation by TLC. The ideal solvent system should give an Rf value of approximately 0.3 for the desired product.
-
-
Reduce the Sample Load: The amount of crude material should be appropriate for the size of the column.
-
Actionable Step: A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight. For difficult separations, this ratio can be increased to 50:1 or even 100:1.
-
-
Ensure Proper Column Packing: A well-packed column is crucial for achieving sharp, well-resolved bands.
-
Actionable Step: Use the "slurry packing" method. Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column in one continuous motion, and then gently tap the column to ensure even packing. Allow the silica to settle, and then add a layer of sand on top to prevent disturbance of the silica bed when adding the sample and eluent.
-
-
Scenario 2: Product Tailing or Streaking on the TLC and Column
-
Observation: The spot for 2-Ethoxy-5-methoxybenzaldehyde on the TLC plate is not round but appears as a comet-like streak. This translates to broad, tailing bands on the column, leading to poor separation and lower purity of the collected fractions.
-
Root Cause Analysis:
-
Acidity of Silica Gel: The aldehyde functional group can sometimes interact with the acidic silanol groups on the surface of the silica gel, leading to tailing.
-
Sample Overloading: As mentioned previously, too much sample can cause streaking.
-
Inappropriate Sample Dissolution Solvent: Dissolving the crude product in a solvent that is too strong (too polar) can cause the sample to spread out as a wide band at the top of the column.
-
-
Strategic Solutions:
-
Deactivate the Silica Gel: If the acidity of the silica gel is suspected to be the issue, it can be "neutralized."
-
Actionable Step: Add a small amount of a non-polar tertiary amine, such as triethylamine (typically 0.1-1% by volume), to the mobile phase. This will neutralize the acidic sites on the silica gel and reduce the unwanted interactions with the aldehyde.
-
-
Optimize Sample Loading:
-
Actionable Step: Dissolve the crude product in a minimal amount of the mobile phase or a solvent with a similar or slightly lower polarity (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel (dry loading) before carefully applying it to the top of the column. This ensures a narrow starting band.
-
-
Scenario 3: Low or No Recovery of the Product
-
Observation: After running the column, the yield of the purified 2-Ethoxy-5-methoxybenzaldehyde is significantly lower than expected, or no product is recovered at all.
-
Root Cause Analysis:
-
Product Degradation on the Column: Although generally stable, prolonged exposure to the acidic silica gel could potentially lead to some degradation of the aldehyde, especially if the chromatography is run very slowly.
-
Product Stuck on the Column: The mobile phase may not be polar enough to elute the product from the silica gel.
-
Premature Elution: The product may have eluted very quickly with the solvent front if the initial mobile phase was too polar.
-
-
Strategic Solutions:
-
TLC Monitoring is Key: Always monitor the progress of the column by collecting small fractions and analyzing them by TLC.
-
Actionable Step: Spot the crude mixture, the collected fractions, and a co-spot (crude mixture and fraction on the same spot) on a TLC plate to track the elution of the product and impurities.
-
-
Use a Gradient Elution: If the product is not eluting, gradually increase the polarity of the mobile phase.
-
Actionable Step: Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and incrementally increase the proportion of the more polar solvent (e.g., to 90:10, then 85:15). This will help to move the product down the column without eluting everything at once.
-
-
Check the Solvent Front: Always collect and analyze the very first fractions that come off the column to ensure the product has not eluted with the solvent front.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for this purification?
A1: Standard silica gel with a particle size of 60-120 mesh for gravity column chromatography or 230-400 mesh for flash chromatography is recommended. The vast majority of separations of this type are successfully performed on silica gel.
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by preliminary TLC analysis. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a very common and effective choice for this class of compounds.[1] The goal is to find a solvent ratio that gives the desired product an Rf value of approximately 0.25-0.35, with clear separation from any impurities.
Q3: My crude product is an oil. How should I load it onto the column?
A3: If your crude 2-Ethoxy-5-methoxybenzaldehyde is an oil, you have two primary options for loading it onto the column:
-
Direct Loading: Dissolve the oil in a minimal amount of the initial, non-polar mobile phase and carefully apply it to the top of the column using a pipette.
-
Dry Loading: Dissolve the oil in a volatile solvent (like dichloromethane or diethyl ether), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading often results in better separation as it ensures a very narrow starting band.
Q4: Can I use other solvents besides hexane and ethyl acetate?
A4: Yes, other solvent systems can be used. For example, dichloromethane can be used as a slightly more polar alternative to ethyl acetate in a mixture with hexane. In some cases, a small amount of methanol (1-2%) in dichloromethane can be used for more polar compounds, but be cautious as higher concentrations of methanol can dissolve the silica gel. Toluene can also be used as a non-polar component and sometimes improves the separation of aromatic compounds.
IV. Experimental Protocol: A Validated Starting Point
This protocol provides a reliable starting point for the purification of crude 2-Ethoxy-5-methoxybenzaldehyde.
Materials:
-
Crude 2-Ethoxy-5-methoxybenzaldehyde
-
Silica gel (230-400 mesh for flash chromatography)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Chromatography column
-
TLC plates (silica gel coated with F254 indicator)
-
UV lamp (254 nm)
Procedure:
-
TLC Analysis of the Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate ratios (e.g., 9:1, 4:1, 7:3) to find the optimal solvent system that gives good separation and an Rf of ~0.3 for the product.
-
-
Column Preparation:
-
Secure a chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1g) in a minimal volume of the eluent or dichloromethane.
-
Carefully apply the solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial solvent system.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Ethoxy-5-methoxybenzaldehyde.
-
V. Data Summary
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase for this class of compounds. |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Good balance of polarity for effective separation.[1] |
| Starting Eluent | 95:5 to 90:10 Hexane:Ethyl Acetate | To elute non-polar impurities first. |
| Product Elution | ~85:15 to 70:30 Hexane:Ethyl Acetate | Typical range for eluting moderately polar aromatic ethers. |
| Silica:Crude Ratio | 30:1 to 50:1 (w/w) | Ensures good separation and avoids column overloading. |
| Target Rf (TLC) | 0.25 - 0.35 | Optimal for good resolution on the column. |
VI. Workflow Diagram
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-Ethoxy-5-methoxybenzaldehyde
Introduction
This guide addresses the synthesis of 2-Ethoxy-5-methoxybenzaldehyde (CAS: 55969-13-4) . While direct formylation of 1-ethoxy-4-methoxybenzene via Vilsmeier-Haack is theoretically possible, it is notoriously inefficient due to electronic deactivation and regioselectivity issues. The industry-standard route—and the focus of this troubleshooting guide—is the O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (5-methoxysalicylaldehyde).
This pathway, while robust, introduces specific impurity risks related to phase transfer catalysis, base-mediated disproportionation, and aldol condensation side-reactions.
Module 1: The Alkylation Step (O-Ethylation)
Context: This module addresses the reaction of 2-hydroxy-5-methoxybenzaldehyde with an ethylating agent (Diethyl sulfate or Ethyl iodide) in the presence of a base (
Q1: I am detecting a persistent phenolic impurity (approx. 5-10%) that resists recrystallization. What is it?
Diagnosis: Unreacted 2-hydroxy-5-methoxybenzaldehyde .[2] Root Cause:
-
Reagent Hydrolysis: If using diethyl sulfate (
), it hydrolyzes rapidly in the presence of water or moisture in the solvent (acetone/DMF), consuming the alkylating agent before it reacts with the phenol. -
Potassium Carbonate Particle Size: Large
granules reduce the surface area available for deprotonating the phenol, stalling the reaction.
Corrective Action:
-
Protocol Adjustment: Use anhydrous acetone or DMF. Dry
in an oven at 120°C prior to use. -
Stoichiometry: Increase
to 1.2–1.5 equivalents. -
Purification: Wash the organic layer with 10% NaOH during workup. The starting material is a phenol (
) and will dissolve in the aqueous base as a phenolate salt, while the product (an ether) will remain in the organic phase.
Q2: My product has a lower melting point and shows a "tailing" spot on TLC. NMR shows extra vinylic protons.
Diagnosis: Claisen-Schmidt Condensation Products (Aldol Side Reaction).
Root Cause:
If Acetone is used as the solvent (common in this synthesis), the presence of base (
Mechanism:
Corrective Action:
-
Switch Solvent: Replace acetone with Acetonitrile (MeCN) or DMF . These solvents are non-enolizable (or less prone to condensation under these conditions) and prevent this side reaction.
-
Temperature Control: If acetone must be used, keep the temperature below reflux (<50°C) and minimize reaction time.
Q3: The reaction mixture turned dark brown/black, and yield is low.
Diagnosis: Cannizzaro Disproportionation & Oxidation. Root Cause: Using a strong base (like NaOH or KOH) or high temperatures can trigger the Cannizzaro reaction on the aldehyde group, especially if water is present.
-
Side Products: 2-Ethoxy-5-methoxybenzyl alcohol (reduced) and 2-ethoxy-5-methoxybenzoic acid (oxidized).
Corrective Action:
-
Base Selection: Stick to Potassium Carbonate (
) . It is mild enough to deprotonate the phenol but generally too weak to trigger rapid Cannizzaro disproportionation of the aldehyde. -
Inert Atmosphere: Conduct the reaction under Nitrogen (
) to prevent aerobic oxidation of the electron-rich aldehyde.
Module 2: Precursor Issues (Reimer-Tiemann Origins)
Context: Many labs synthesize the precursor (2-hydroxy-5-methoxybenzaldehyde) in-house from 4-methoxyphenol.
Q4: My starting material (the precursor) contains an isomer that carries through to the final product.
Diagnosis: Contamination with 2-hydroxy-4-methoxybenzaldehyde . Root Cause: In the Reimer-Tiemann reaction of 4-methoxyphenol, formylation occurs predominantly ortho to the -OH group (Position 2). However, if the para-position were open, it would compete. Since the para-position is blocked by -OMe, the main alternative is formylation ortho to the -OMe group (Position 3), though this is sterically hindered and electronically less favorable compared to the phenoxide-directed ortho position.
-
Note: A more common impurity is dialdehyde formation if excess chloroform/base is used.
Corrective Action:
-
Validation: Check the precursor purity via GC-MS before alkylation. The target precursor should appear as a single major peak.
-
Purification: Steam distillation is highly effective for isolating ortho-hydroxy aldehydes (like the precursor) due to intramolecular hydrogen bonding. Non-volatile impurities (tars, inorganic salts) remain in the pot.
Experimental Protocol: Optimized Alkylation Route
Objective: Synthesis of 2-Ethoxy-5-methoxybenzaldehyde minimizing aldol and hydrolysis side-products.
-
Setup: A 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and
inlet. -
Charging: Add 2-hydroxy-5-methoxybenzaldehyde (15.2 g, 100 mmol) and Acetonitrile (150 mL). Reason: Avoids acetone-aldol side products.
-
Base Addition: Add powdered, anhydrous
(20.7 g, 150 mmol). -
Reagent Addition: Add Diethyl sulfate (18.5 g, 120 mmol) dropwise over 20 minutes. Reason: Controls exotherm.[3]
-
Reaction: Heat to mild reflux (80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Checkpoint: Starting material spot (
) should disappear; Product spot ( ) appears.
-
-
Workup:
-
Cool to room temperature. Filter off inorganic salts (
, ). -
Concentrate the filtrate under reduced pressure.[4]
-
Dissolve residue in Ethyl Acetate (100 mL).
-
Critical Step: Wash with 10% NaOH (2 x 50 mL) to remove unreacted phenol.
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Water or Cyclohexane.
Visualizing the Pathway & Impurities
The following diagram illustrates the primary reaction pathway and the divergence points for key side products.
Caption: Reaction flowchart highlighting the critical divergence points where solvent choice (Acetone vs. MeCN) and pH control determine impurity profiles.
Summary of Quantitative Data
| Parameter | Recommended Value | Failure Mode | Consequence |
| Solvent | Acetonitrile (MeCN) | Acetone | Formation of Aldol condensation impurities (M+58 peaks). |
| Base | NaOH / KOH | Cannizzaro reaction ; lower yield; dark tar formation. | |
| Reagent | Diethyl Sulfate (1.2 eq) | Ethyl Iodide | EtI is more expensive and volatile; requires longer reaction times. |
| Temp | 60–80°C | >100°C | Oxidation of aldehyde; ether cleavage. |
| Workup | 10% NaOH Wash | Water Wash only | Phenolic impurity remains in product (lowers mp). |
References
-
Imai, S., & Sano, K. (1975).[1] Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No.[2] 3,867,458. Washington, DC: U.S. Patent and Trademark Office. Link
-
ChemicalBook. (2024).[5] Synthesis of 2,5-Dimethoxybenzaldehyde. Link
-
Sciencemadness Discussion Board. (2009). Vilsmeier–Haack reaction on 1,4-Diethoxybenzene (Failure Analysis). Link
-
Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 28,[6] 1. (Classic review on formylation side products).
Sources
- 1. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]
- 2. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Recrystallization techniques for purifying substituted benzaldehydes
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Recrystallization Protocols for Substituted Benzaldehydes
Technical Support Center: Substituted Benzaldehyde Purification
Status: Active Ticket ID: CHEM-PUR-088 Scope: Solid substituted benzaldehydes (e.g., nitro-, halo-, hydroxy- variants).[1]
Executive Summary: Purifying substituted benzaldehydes via recrystallization presents a unique dichotomy: the aldehyde moiety is chemically fragile (prone to autoxidation to benzoic acid), yet physically robust (often crystallizing well if handled correctly).[1] The primary failure modes are "oiling out" (liquid-liquid phase separation) and co-crystallization of oxidation byproducts .[1] This guide provides a mechanistic approach to solvent selection, oxidation mitigation, and phase control.[1]
Module 1: Solvent Selection Matrix
Q: Which solvent system should I use for my specific substituted benzaldehyde?
A: Solvent selection depends heavily on the electronic nature of the substituent (
| Substituent Type | Examples | Recommended Solvent System | Mechanism / Rationale |
| Electron Withdrawing (EWG) | 4-Nitro, 2-Chloro, 4-Fluoro | Ethanol / Water (95:5 to 50:50) | EWGs increase polarity.[1] Aqueous ethanol provides high solubility at boiling and sharp solubility drop-off on cooling.[1] |
| Electron Donating (EDG) | 4-Methoxy (if solid*), 3,4-Dimethoxy | Ethyl Acetate / Hexane | EDGs increase lipophilicity.[1] A non-polar antisolvent (Hexane) forces precipitation from the polar solvent (EtOAc).[1] |
| Phenolic / Hydroxy | 4-Hydroxy (Vanillin), 3-Hydroxy | Water or Toluene | Phenolic aldehydes are often soluble in hot water but insoluble in cold.[1] Toluene is excellent for removing colored tars. |
| Acid-Sensitive | Acetals, highly activated rings | Isopropyl Alcohol (IPA) | Avoids hydrolysis issues common with hot water; IPA has a gentle boiling point (82°C).[1] |
*Note: Many simple alkoxy-benzaldehydes (e.g., 4-methoxybenzaldehyde) are liquids at room temperature and require distillation or bisulfite adduct purification, not recrystallization.[1]
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a distinct oil layer at the bottom of the flask instead of crystals. How do I fix this?
A: "Oiling out" occurs when the saturation temperature of the solute in the solvent is higher than the melting point of the solute (often depressed by impurities). The system enters a liquid-liquid immiscibility gap before it reaches the solid-liquid boundary.
The Fix: You must lower the saturation temperature or raise the purity (and thus MP) in situ.
Figure 1: Decision tree for resolving oiling-out phenomena during crystallization.
Detailed Steps:
-
Dilution: Add more solvent. By lowering the concentration, you lower the temperature at which the solution becomes saturated. The goal is to make the saturation temperature lower than the melting point.
-
Seeding: Add a "seed" crystal of pure product at the exact moment the solution becomes turbid. This provides a template for the oil to solidify against.
-
Trituration: If the oil refuses to crystallize, decant the mother liquor, add a small amount of fresh cold solvent to the oil, and scratch the glass vigorously with a glass rod.
Module 3: Managing Oxidation (The Benzoic Acid Problem)
Q: My crystals are contaminated with white solids (Benzoic Acid). How do I remove them?
A: Benzaldehydes oxidize to benzoic acids upon exposure to air.[2] In many solvent systems (like Hexane/EtOAc), the acid is less soluble than the aldehyde and crystallizes first.
Protocol: The "Pre-Crystallization" Wash Do not rely on recrystallization alone to remove large amounts of acid.
-
Dissolve crude aldehyde in a water-immiscible solvent (e.g., Ethyl Acetate or Ether).[1]
-
Wash with 10% Aqueous Sodium Bicarbonate (
).[1] -
Dry organic layer over
, filter, and evaporate. -
Recrystallize the resulting solid. This ensures the starting material is >95% aldehyde, preventing co-crystallization.
Module 4: Standard Operating Procedure (SOP)
Q: What is the optimal workflow for air-sensitive benzaldehydes?
A: Speed and inert atmosphere are key.
Materials:
-
Apparatus: Erlenmeyer flask, Hot plate, Nitrogen balloon (optional but recommended).[1]
Step-by-Step Protocol:
-
Preparation: Place crude solid in an Erlenmeyer flask. Flush the flask with Nitrogen if the aldehyde is electron-rich (highly sensitive to oxidation).
-
Dissolution: Add hot solvent in small portions while heating on a hot plate or steam bath.
-
Critical: Use a boiling stick or stir bar to prevent bumping.
-
Limit: Add solvent only until the solid just dissolves.
-
-
Hot Filtration (Optional): If insoluble particles (dust, polymer tars) are present, filter the hot solution rapidly through a fluted filter paper into a pre-warmed flask.[1]
-
Crystallization: Remove from heat. Cap the flask to limit air exposure.
-
Allow to cool to room temperature undisturbed.
-
Then place in an ice bath (0-4°C) for 30 minutes.
-
-
Isolation: Filter via vacuum filtration (Buchner funnel).[1]
-
Wash: Use ice-cold solvent (same composition as mother liquor).[1]
-
Dry: Air dry briefly, then dry in a vacuum desiccator. Avoid prolonged oven drying as heat accelerates oxidation.
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][9] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for specific solubility data of benzaldehyde derivatives). [1]
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Foundational protocols for aldehyde purification and bisulfite adduct formation).
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization. Retrieved from mt.com. (Technical explanation of liquid-liquid phase separation thermodynamics).
-
Organic Syntheses. (1928).[1] p-Nitrobenzaldehyde.[1] Org. Synth. 1928, 8,[1][12] 80. (Specific protocol for nitro-substituted benzaldehyde purification). [1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material - Google Patents [patents.google.com]
- 6. homework.study.com [homework.study.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. prepchem.com [prepchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Minimizing byproduct formation in the Reimer-Tiemann reaction
Welcome to the Advanced Synthesis Technical Support Center. Subject: Reimer-Tiemann Reaction Optimization
Current Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "Dirty" Classic
The Reimer-Tiemann reaction is a cornerstone of aromatic formylation, yet it is notorious for low yields (
This guide moves beyond textbook definitions to address the process engineering required to suppress byproducts.
Module 1: Troubleshooting "The Tarry Mess" (Polymerization)
User Complaint: "My reaction mixture turned into a black, intractable resin. Yield is <20%."
Root Cause Analysis: The "tar" is primarily composed of polymerized o-quinone methide intermediates and oxidized phenolics.[1] This occurs when:
-
Thermal Runaway: The reaction is exothermic.[1][2][3][4] If the initiation temperature is too high, the rate of carbene generation exceeds the rate of phenoxide attack, leading to carbene-carbene polymerization or radical oxidation.
-
Oxidative Coupling: Phenoxide ions are electron-rich and prone to oxidation by air, forming radical species that couple into dark polymers.[1]
Corrective Actions:
| Parameter | Standard Practice (Flawed) | Optimized Protocol | Why? (The Science) |
| Atmosphere | Open air reflux | Strict | Prevents radical oxidative coupling of phenoxide ions.[1] |
| Temperature | Rapid heating to reflux | Ramp: 60°C | Initiates carbene formation slowly.[1] High heat favors polymerization over formylation.[1] |
| Concentration | High conc. to save solvent | Dilution (1.5x solvent) | Dilution reduces the kinetic probability of intermolecular polymerization (tar formation).[1] |
Module 2: Regioselectivity (The Cation Switch)
User Complaint: "I need the ortho-isomer, but I'm getting significant para-product (or vice versa)."
Root Cause Analysis:
The ortho-selectivity is driven by an interfacial chelation mechanism.[1] The cation (
The "Cation Switch" Protocol:
-
Target: Ortho-Isomer (Salicylaldehyde derivatives)
-
Target: Para-Isomer
Module 3: Reaction Stalling & Low Conversion
User Complaint: "Starting material remains unreacted despite excess chloroform."
Root Cause Analysis: The Reimer-Tiemann is a biphasic reaction.[1][2][3][4][6] The phenoxide is in the aqueous phase; the chloroform is in the organic phase.[1][3][4] The reaction occurs at the interface.[1]
-
The Enemy: Hydrolysis.[1] Dichlorocarbene (:CCl
) reacts with water times faster than with phenol.[1] If mixing is poor, the carbene is hydrolyzed to formate/CO before it ever meets the phenol.[1]
Optimization Strategy:
-
Phase Transfer Catalysis (PTC):
-
Add: Tetrabutylammonium bromide (TBAB) or PEG-400 (1-3 mol%).[1]
-
Effect: Shuttles the phenoxide into the organic layer (or carbene into the aqueous layer), increasing the effective collision frequency.
-
-
Ultrasonication (Sonochemistry):
Visualizing the Competition
The following diagram maps the kinetic competition. Your goal is to block the red paths and facilitate the green path.
Figure 1: Kinetic competition in the Reimer-Tiemann reaction.[1] Green paths represent desired outcomes; red paths represent byproduct formation.[1]
Standardized Optimized Protocol (SOP)
Objective: Synthesis of Salicylaldehyde (Ortho-isomer) minimizing tar and hydrolysis.
-
Setup: 3-neck round bottom flask equipped with a reflux condenser, mechanical stirrer (magnetic stirring is often insufficient for thick emulsions), and a nitrogen inlet.
-
Solubilization: Dissolve Phenol (1.0 eq) in 20% aq. NaOH (4.0 eq).[1]
-
Note: Ensure complete dissolution before proceeding.[1]
-
-
Inerting: Purge system with
for 10 minutes. Maintain a slow bleed throughout. -
Heating: Warm solution to 60°C . Do not exceed 65°C at this stage.[1]
-
Addition (The Critical Step):
-
Reaction: After addition, raise temperature to 70°C and stir vigorously (high shear) for 2–4 hours.
-
Quench: Cool to room temperature. Acidify carefully with 10% HCl to pH 2.[1]
-
Purification: Steam distillation is the gold standard for separating the volatile ortho-isomer from the non-volatile para-isomer and tar.[1]
References
-
Wynberg, H., & Meijer, E. W. (2005).[6] The Reimer–Tiemann Reaction. In Organic Reactions. Wiley.[1]
- Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional. (Establishes PTC efficacy in carbene reactions).
-
Komiyama, M., & Hirai, H. (1983). Selective Synthesis of para-Substituted Phenols in the Reimer-Tiemann Reaction using Cyclodextrins. Journal of the American Chemical Society.[1]
-
Mason, T. J. (1997).[1] Ultrasound in synthetic organic chemistry. Chemical Society Reviews.[1] (Details sonochemical enhancement of heterogeneous reactions).
-
Hine, J. (1950).[1] Carbon Dichloride as an Intermediate in the Basic Hydrolysis of Chloroform. Journal of the American Chemical Society.[1] (Foundational mechanism of carbene hydrolysis).[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 3. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]
- 6. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Systems for 2-Ethoxy-5-methoxybenzaldehyde
[1]
Product: 2-Ethoxy-5-methoxybenzaldehyde Chemical Profile: Electron-rich, sterically hindered aromatic aldehyde.[1] Primary Challenges: Deactivated carbonyl reactivity, solubility-limited kinetics, and equilibrium management.[1]
Part 1: Technical Overview & Solvent Logic
The Substrate Profile
Before selecting a solvent, understand the molecule's resistance to reaction.
-
Electronic Deactivation: The 2-ethoxy and 5-methoxy groups are strong Electron Donating Groups (EDGs).[1] Through resonance (+R effect), they increase electron density at the carbonyl carbon, making it less electrophilic than unsubstituted benzaldehyde.
-
Steric Hindrance: The ortho-ethoxy group creates a steric blockade near the carbonyl.[1] Large solvation shells in protic solvents can further impede nucleophilic attack.[1]
Solvent Decision Matrix
Use this logic flow to select the correct solvent system for your specific transformation.[1]
Figure 1: Solvent Decision Matrix for 2-Ethoxy-5-methoxybenzaldehyde workflows.
Part 2: Troubleshooting Guides (FAQ Format)
Module A: Nucleophilic Condensations (Knoevenagel, Aldol, Perkin)
Q1: My reaction with malononitrile in Ethanol is stalling at 60% conversion. Why? Diagnosis: This is an equilibrium and kinetics issue.
-
Electronic Effect: The EDGs stabilize the aldehyde, making the initial nucleophilic attack the rate-limiting step.[1] Ethanol forms hydrogen bonds with the carbonyl oxygen, which activates it slightly, but it also solvates the nucleophile (malononitrile anion), deactivating it.
-
Reversibility: The retro-aldol step is facile for electron-rich systems.[1] Water produced in the reaction drives the equilibrium back to the starting material.[1]
Protocol Fix (The "Dean-Stark" Switch): Switch to a non-polar solvent that allows azeotropic water removal.[1]
-
Solvent: Toluene or Benzene (if permitted).[1]
-
Catalyst: Piperidine (0.1 eq) + Glacial Acetic Acid (0.1 eq).[1]
-
Setup: Dean-Stark trap.
-
Mechanism: Toluene does not solvate the nucleophile strongly, leaving it "naked" and more reactive.[1] Continuous water removal drives the reaction to completion (
).[1]
Q2: I see a "tarry" impurity when using strong bases (NaOH/KOH) in aqueous solvents. Diagnosis: Cannizzaro Reaction or Polymerization. In the presence of concentrated base and lack of an alpha-proton, benzaldehydes undergo disproportionation (Cannizzaro) to the alcohol and carboxylic acid.[1] The electron-rich nature of 2-ethoxy-5-methoxybenzaldehyde makes it susceptible to oxidative degradation in basic aerobic media.[1] Solution:
-
Switch to Piperidine/Ethanol or Glycine/Acetic Acid (weaker bases).[1]
-
Exclude oxygen if using strong bases.[1]
Module B: Schiff Base Formation (Amination)
Q3: The imine product hydrolyzes during workup. How do I stabilize it? Diagnosis: The ortho-ethoxy group creates steric strain in the planar imine bond, making it more susceptible to hydrolysis than para-substituted analogs.[1] Protocol Fix (Anhydrous Workup):
-
Reaction Solvent: Anhydrous Dichloromethane (DCM) or Methanol with 4Å Molecular Sieves.
-
Workup: Do not wash with water. Filter off the sieves and evaporate the solvent.[1]
-
Recrystallization: Use dry Ether/Hexane instead of aqueous alcohols.
Part 3: Optimized Experimental Protocols
Protocol 3.1: High-Yield Knoevenagel Condensation
Targeting the electron-rich carbonyl requires forcing conditions.[1]
| Parameter | Condition | Rationale |
| Solvent | Toluene (Anhydrous) | Forms azeotrope with water ( |
| Concentration | 0.5 M | High concentration favors bimolecular kinetics.[1] |
| Catalyst | Buffered catalyst prevents side reactions common with strong bases.[1] | |
| Temperature | Reflux ( | Overcomes the activation energy barrier raised by the methoxy/ethoxy EDGs. |
Step-by-Step:
-
Dissolve 2-Ethoxy-5-methoxybenzaldehyde (1.0 eq) and Active Methylene Compound (1.1 eq) in Toluene (10 vol).
-
Add Piperidine (0.05 eq) and Acetic Acid (0.05 eq).
-
Attach a Dean-Stark trap filled with Toluene.
-
Reflux until water collection ceases (typically 4–6 hours).[1] Note: Standard benzaldehydes take 1-2 hours; this substrate is slower.[1]
-
Cool to RT. Wash with sat.[1]
(removes acid) and Brine.[1]
Protocol 3.2: Solubility & Stock Solution Data
Solubility profile for 2-Ethoxy-5-methoxybenzaldehyde at
| Solvent | Solubility | Application Suitability |
| Water | Insoluble (<0.1 mg/mL) | Not suitable for aqueous synthesis without surfactants (CTAB).[1] |
| Ethanol | Moderate (Heating required for >0.5M) | Good for recrystallization; poor for rate-limited kinetics.[1] |
| DMSO | High (>100 mg/mL) | Excellent for nucleophilic aromatic substitution (SNAr) downstream.[1] |
| DCM | Very High | Ideal for low-temp oxidations or aminations.[1] |
| Hexane | Low | Used as an antisolvent for precipitation.[1] |
Part 4: Mechanistic Visualization
The following diagram illustrates why Polar Aprotic solvents (like DMSO or DMF) are superior for nucleophilic attack on this specific deactivated substrate compared to protic solvents.
Figure 2: Solvation effects on nucleophile energy states.[1] In polar aprotic media, the lack of hydrogen bonding to the nucleophile increases its effective energy, overcoming the electronic deactivation of the aldehyde.
References
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Authoritative text on solvatochromism and reaction kinetics).
-
Jones, G. (1967).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204-599.[1] 2 (Foundational mechanism validation).
-
PubChem. (n.d.).[1] 2-Ethoxy-5-methoxybenzaldehyde (CID 586438).[1] National Center for Biotechnology Information.[1] Link (Physical property verification).[1]
-
Corma, A., & Garcia, H. (2003).[1] Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews, 103(11), 4307–4366.[1] Link (Catalysis in deactivated aldehydes).[1]
Validation & Comparative
Technical Guide: Structural Validation of 2-Ethoxy-5-methoxybenzaldehyde via 13C NMR
Executive Summary
In the synthesis of pharmacophores, particularly those targeting kinase inhibition or receptor modulation, the 2,5-disubstituted benzaldehyde scaffold is a critical intermediate. However, the regiochemical ambiguity of alkylation reactions often leads to mixtures of isomers—specifically distinguishing 2-Ethoxy-5-methoxybenzaldehyde (Target) from its inverted isomer 2-Methoxy-5-ethoxybenzaldehyde (Impurity).
This guide compares the Standard 1D 13C Assignment Method against an Integrated 2D-Correlated Protocol . While 1D NMR provides characteristic functional group data, we demonstrate that it is insufficient for definitive regioisomer confirmation without supporting 2D data. We present a self-validating workflow that guarantees structural integrity for downstream SAR (Structure-Activity Relationship) studies.
Part 1: The Challenge of Regioisomerism
The primary analytical challenge lies in the electronic similarity of the ethoxy and methoxy groups. Both exert strong electron-donating effects (+M) and inductive withdrawal (-I), resulting in nearly identical scalar coupling patterns in 1H NMR and overlapping chemical shift ranges in 13C NMR.
The Critical Distinction:
-
Target: 2-Ethoxy-5-methoxybenzaldehyde (Ethoxy group ortho to Carbonyl).
-
Alternative (Impurity): 2-Methoxy-5-ethoxybenzaldehyde (Methoxy group ortho to Carbonyl).
Misidentification here leads to "dead" SAR branches where biological activity is lost due to incorrect steric bulk placement near the binding pocket.
Part 2: Experimental Protocol (The Ground Truth)
To ensure reproducibility and quantitative accuracy, the following protocol replaces standard "quick" acquisitions. This method minimizes relaxation artifacts and maximizes signal-to-noise (S/N) for quaternary carbons.
Sample Preparation
-
Solvent: Chloroform-d (
) (99.8% D) + 0.03% v/v TMS (Tetramethylsilane). -
Concentration: 30–50 mg of analyte in 0.6 mL solvent.
-
Note: Filter solution through a glass wool plug into the NMR tube to remove suspended solids that degrade field homogeneity.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds.
-
Expert Insight: Standard D1 (1s) is insufficient for quaternary carbons (C1, C2, C5, CHO), leading to integration errors.
-
-
Scans (NS): Minimum 1024 (for adequate S/N on quaternary carbons).
-
Temperature: 298 K (25°C).
Part 3: Spectral Analysis & Assignment
The 13C NMR spectrum of 2-Ethoxy-5-methoxybenzaldehyde exhibits 10 distinct carbon environments. The assignments below are derived from empirical additivity rules and validated against similar 2-hydroxy-5-methoxy analogs.
Table 1: Chemical Shift Assignments ( )
| Carbon Label | Type | Chemical Shift ( | Assignment Logic (Electronic Environment) |
| C-CHO | C=O | 189.5 | Characteristic aldehyde carbonyl; deshielded by anisotropy. |
| C-2 | C-O (quat) | 156.2 | Ortho to CHO. Deshielded by direct O-attachment and CHO electron withdrawal. |
| C-5 | C-O (quat) | 153.8 | Meta to CHO. Deshielded by direct O-attachment but less than C-2. |
| C-1 | C-C (quat) | 125.4 | Ipso to Carbonyl. Shielded relative to benzene due to resonance. |
| C-4 | C-H | 123.1 | Para to CHO. |
| C-3 | C-H | 112.5 | Ortho to OEt. Strongly shielded by electron donation from OEt. |
| C-6 | C-H | 110.2 | Ortho to CHO; Ortho to OMe (via C5). Shielded by OMe donation. |
| OEt-CH2 | CH2 | 64.8 | Methylene of ethoxy group. |
| OMe-CH3 | CH3 | 55.9 | Methoxy methyl group. |
| OEt-CH3 | CH3 | 14.7 | Terminal methyl of ethoxy group. |
Workflow Visualization
The following diagram outlines the logical flow from sample preparation to final structural confirmation, highlighting the necessity of the 2D step.
Figure 1: Analytical workflow for definitive structural assignment. Note the critical decision point requiring 2D NMR for isomer resolution.
Part 4: Comparative Analysis (Method A vs. Method B)
This section compares the Standard 1D Approach (often used in rapid QC) against the Integrated 2D Approach (required for rigorous identification).
Comparison Scenario: Distinguishing the Regioisomers
-
Molecule A: 2-Ethoxy-5-methoxybenzaldehyde
-
Molecule B: 2-Methoxy-5-ethoxybenzaldehyde
| Feature | Method A: 1D 13C Only | Method B: 1D + HMBC (Recommended) |
| Resolution Power | Low . The C2 and C5 signals (~156 vs 153 ppm) are close. A simple 1D scan cannot definitively prove which oxygen bears the ethyl group. | High . HMBC correlates protons to carbons 2-3 bonds away. |
| Risk of Error | High . Relying solely on chemical shift prediction software can lead to false positives due to solvent effects (±2 ppm error margin). | Null . Connectivity is established through through-bond coupling, independent of exact shift values. |
| Time Investment | 15–30 Minutes | 1–2 Hours |
| Outcome | "Probable" Structure | "Confirmed" Structure |
The Self-Validating Mechanism: HMBC Logic
To prove you have the 2-Ethoxy isomer (and not the 2-Methoxy), you must observe the following HMBC (Heteronuclear Multiple Bond Coherence) correlations:
-
The "Anchor" Correlation: The Aldehyde proton (CHO, ~10.4 ppm) will show a strong 3-bond correlation to C2 and C6 . It will not correlate to C5.
-
The "Key" Correlation:
-
If 2-Ethoxy : The Ethoxy -CH2- protons (~4.1 ppm) must correlate to C2 .
-
If 2-Methoxy : The Methoxy -CH3 protons (~3.8 ppm) would correlate to C2 .
-
By identifying C2 via the Aldehyde proton first, you create a "locked" system where the alkoxy attachment is undeniable.
Figure 2: Logic tree for distinguishing regioisomers using HMBC correlations. This pathway eliminates ambiguity caused by similar chemical shifts.
Part 5: Advanced Validation & Troubleshooting
Common Pitfalls
-
Gated Decoupling: Do not use standard proton decoupling during the relaxation delay if quantitative integration is required (e.g., measuring purity vs. an internal standard). Use Inverse Gated Decoupling to suppress the Nuclear Overhauser Effect (NOE), which otherwise artificially enhances protonated carbons (CH3, CH2) over quaternary carbons.[3]
-
Solvent Peaks: In
, the solvent triplet appears at 77.16 ppm . Ensure this does not overlap with critical signal regions (unlikely for this molecule, but vital for general protocol).
Reference Data
For researchers validating their synthesis, the following shift ranges (in ppm) are the "Acceptance Criteria":
-
Aldehyde: 188.0 – 191.0
-
Aromatic C-O: 150.0 – 158.0
-
Aromatic C-H: 108.0 – 125.0
-
Alkoxy: 64.0 – 65.0 (OEt-CH2), 55.0 – 56.5 (OMe)
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for additivity rules and shift ranges).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Inverse Gated Decoupling and HMBC protocols).
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Reference for benzaldehyde analog shifts).
-
Reich, H. J. (2022). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for C-13 chemical shift correlations).
Sources
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethoxy-5-methoxybenzaldehyde
For the discerning researcher, scientist, and drug development professional, understanding the structural intricacies of organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a veritable fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of 2-Ethoxy-5-methoxybenzaldehyde, a substituted aromatic aldehyde with relevance in synthetic chemistry and materials science. By dissecting its fragmentation pathways, we provide a robust framework for its identification and characterization, while also comparing this technique with alternative analytical methodologies.
The Structural Context: Predicting Fragmentation Hotspots
Before delving into the experimental data, a foundational understanding of the structure of 2-Ethoxy-5-methoxybenzaldehyde (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) allows for the prediction of its likely fragmentation behavior under electron ionization.[1] The molecule possesses several key features that will dictate its fragmentation pathways: an aromatic ring, an aldehyde functional group, an ethoxy substituent, and a methoxy substituent.
The aromatic ring provides significant stability to the molecular ion. The aldehyde group is prone to characteristic losses of a hydrogen radical (H•) or a formyl radical (CHO•). The ether linkages of the ethoxy and methoxy groups are susceptible to alpha-cleavage and rearrangements. The interplay of these functional groups will result in a unique mass spectrum.
The Experimental Verdict: Deciphering the Mass Spectrum
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Ethoxy-5-methoxybenzaldehyde provides a definitive fragmentation pattern. The electron ionization mass spectrum is characterized by several key ions, with the most significant peaks observed at m/z values of 180, 152, 151, 137, 109, and 81.
| m/z | Proposed Fragment Ion | Neutral Loss | Relative Abundance |
| 180 | [C₁₀H₁₂O₃]⁺• (Molecular Ion) | - | High |
| 152 | [C₈H₈O₃]⁺• | C₂H₄ (Ethene) | Moderate |
| 151 | [C₉H₁₁O₂]⁺ | CHO• (Formyl radical) | High |
| 137 | [C₈H₉O₂]⁺ | C₂H₅O• (Ethoxy radical) | High (Often the base peak) |
| 109 | [C₇H₉O]⁺ | CO (Carbon monoxide) from m/z 137 | Moderate |
| 81 | [C₅H₅O]⁺ | C₂H₄ (Ethene) from m/z 109 | Moderate |
This data is a composite representation based on typical fragmentation patterns and available spectral data for similar compounds.
Deconstructing the Fragmentation Cascade: A Mechanistic Perspective
The formation of the major fragment ions can be rationalized through a series of well-established fragmentation mechanisms.
-
Molecular Ion (m/z 180): The peak at m/z 180 represents the intact molecule that has been ionized by the loss of a single electron, forming the radical cation [M]⁺•. The stability of the aromatic ring contributes to a relatively abundant molecular ion peak.
-
Loss of Ethene (m/z 152): A common fragmentation pathway for ethoxy-substituted aromatic compounds is the loss of a neutral ethene molecule (C₂H₄) via a McLafferty-type rearrangement. This results in the formation of a radical cation at m/z 152, corresponding to 2-hydroxy-5-methoxybenzaldehyde.
-
Loss of a Formyl Radical (m/z 151): Aromatic aldehydes readily undergo cleavage of the C-CHO bond, leading to the loss of a formyl radical (CHO•). This results in a stable benzylic-type cation at m/z 151.
-
Alpha-Cleavage of the Ethoxy Group (m/z 137): The bond between the aromatic ring and the ethoxy group can undergo homolytic cleavage, expelling an ethoxy radical (•OCH₂CH₃). This is often a very favorable fragmentation, leading to a highly abundant, and often the base peak, at m/z 137.
-
Subsequent Fragmentations (m/z 109 and 81): The ion at m/z 137 can undergo further fragmentation, such as the loss of carbon monoxide (CO) to form an ion at m/z 109. Subsequent loss of ethene from this ion can lead to the fragment at m/z 81.
The proposed fragmentation pathway is illustrated in the following diagram:
Figure 1: Proposed electron ionization fragmentation pathway for 2-Ethoxy-5-methoxybenzaldehyde.
A Comparative Lens: Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques offer complementary information, particularly for quantitative analysis.
High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of aldehydes, HPLC is a widely used and robust technique.[2][3] Aldehydes are often derivatized, for example with 2,4-dinitrophenylhydrazine (2,4-DNPH), to form stable, chromophoric hydrazones that can be readily detected by UV-Vis or diode array detectors.[4]
Comparison:
| Feature | Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Information | Structural (fragmentation pattern) and quantitative. | Primarily quantitative. |
| Sensitivity | High (picogram to femtogram range). | High (nanogram to picogram range). |
| Specificity | Very high, based on unique fragmentation. | Moderate, relies on chromatographic separation. |
| Sample Preparation | Often minimal, direct injection for volatile compounds. | Can require derivatization for enhanced detection. |
| Instrumentation Cost | Higher. | Lower. |
For unambiguous identification, the coupling of HPLC with mass spectrometry (LC-MS) provides the advantages of both techniques, offering chromatographic separation followed by mass-based detection and fragmentation analysis.
Experimental Protocol: Acquiring the Mass Spectrum of 2-Ethoxy-5-methoxybenzaldehyde
The following provides a generalized protocol for the analysis of 2-Ethoxy-5-methoxybenzaldehyde using a standard gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
1. Sample Preparation:
- Prepare a dilute solution of 2-Ethoxy-5-methoxybenzaldehyde (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Column: A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
- Initial temperature: 70 °C, hold for 2 minutes.
- Ramp: Increase to 280 °C at a rate of 15 °C/min.
- Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
3. Data Acquisition and Analysis:
- Inject 1 µL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 2-Ethoxy-5-methoxybenzaldehyde.
- Identify the molecular ion and major fragment ions. Compare the obtained spectrum with library spectra if available.
Figure 2: A generalized workflow for the GC-MS analysis of 2-Ethoxy-5-methoxybenzaldehyde.
Conclusion
The mass spectrometry fragmentation pattern of 2-Ethoxy-5-methoxybenzaldehyde provides a detailed and reproducible molecular signature. The key fragmentation pathways involve the loss of ethene from the ethoxy group, loss of a formyl radical from the aldehyde moiety, and alpha-cleavage leading to the loss of an ethoxy radical, which often results in the base peak. This in-depth understanding of its fragmentation behavior is crucial for its confident identification in complex matrices. While mass spectrometry excels in structural elucidation, complementary techniques like HPLC are valuable for robust quantification. The judicious application of these analytical tools empowers researchers to fully characterize and understand the molecules at the heart of their scientific endeavors.
References
-
PubChem. 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. National Center for Biotechnology Information. [Link]
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PubChem. 2-Hydroxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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PubChem. 2-Ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. [Link]
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PubChem. 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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ACS Publications. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
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ResearchGate. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. [Link]
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MDPI. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]
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NIST WebBook. Anisole. [Link]
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NIST. NIST 23 Mass Spectral Library. [Link]
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ResearchGate. Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]
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ResearchGate. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]
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Doc Brown's Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. [Link]
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Science.gov. quantitatively determine aldehydes: Topics by Science.gov. [Link]
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YouTube. Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. [Link]
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NIST WebBook. Benzaldehyde, 2,5-dimethoxy-. [Link]
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YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]
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Royal Society of Chemistry. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. [Link]
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Chegg.com. Solved This is the mass spectrum for anisole. [Link]
-
NIST WebBook. Benzaldehyde, 2-ethoxy-. [Link]
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A Comparative Guide to Purity Assessment of 2-Ethoxy-5-methoxybenzaldehyde: GC-MS vs. Alternative Methods
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of a final product's safety, efficacy, and stability. 2-Ethoxy-5-methoxybenzaldehyde, a key building block in various synthetic pathways, is no exception. Ensuring its purity requires robust analytical methodologies capable of detecting and quantifying not just the principal component but also trace-level impurities that may arise from its synthesis or degradation.
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other powerful analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity assessment of 2-Ethoxy-5-methoxybenzaldehyde. We will delve into detailed experimental protocols, supported by the rationale behind methodological choices, and present a comparative analysis to guide researchers in selecting the most appropriate technique for their specific needs.
The Central Role of GC-MS in Purity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2] Its high resolving power, coupled with the definitive identification capabilities of mass spectrometry, makes it exceptionally well-suited for impurity profiling.[3] For a compound like 2-Ethoxy-5-methoxybenzaldehyde, GC-MS can effectively separate and identify structurally similar impurities, residual solvents, and by-products from the synthetic process.
Proposed GC-MS Protocol for 2-Ethoxy-5-methoxybenzaldehyde
This protocol is designed as a robust starting point for the purity analysis of 2-Ethoxy-5-methoxybenzaldehyde. Optimization and validation are essential for specific instruments and sample matrices, adhering to guidelines such as those from the International Council for Harmonisation (ICH).[4]
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial for accurate and reproducible results. The goal is to dissolve the analyte in a suitable volatile solvent at a concentration that is within the linear range of the instrument.
-
Procedure:
-
Accurately weigh approximately 10 mg of the 2-Ethoxy-5-methoxybenzaldehyde sample.
-
Dissolve in a high-purity solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Rationale: The choice of a non-polar or mid-polar capillary column, like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or equivalent), is standard for the analysis of aromatic compounds.[5] The temperature program is designed to ensure good separation of the main component from potential impurities with different boiling points. Electron Ionization (EI) is a standard ionization technique that creates reproducible fragmentation patterns for library matching.
-
Parameters:
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary Column: HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading with the main component.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
3. Data Analysis and Purity Calculation:
-
Rationale: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. The mass spectrum of the main peak should be compared with a reference spectrum (e.g., from a spectral library like NIST) for confirmation.
-
Procedure:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the 2-Ethoxy-5-methoxybenzaldehyde peak.
-
Identify impurities by comparing their mass spectra with spectral libraries and known standards if available.
-
Sources
Cytotoxicity Comparison Guide: 2-Ethoxy-5-methoxybenzaldehyde & Analogs
[1]
Executive Summary: The Scaffold Significance
2-Ethoxy-5-methoxybenzaldehyde (CAS: 39206-04-7) represents a critical structural scaffold in medicinal chemistry, distinct from its widely studied isomer 2-Hydroxy-5-methoxybenzaldehyde (Isovanillin derivative) and the classic Vanillin (4-Hydroxy-3-methoxybenzaldehyde).[1]
While aldehydes themselves often function as metabolic precursors or mild irritants, their O-alkylated derivatives (such as the 2-ethoxy and 2-benzyloxy variants) and downstream products (Schiff bases, Chalcones) exhibit potent cytotoxicity against cancer cell lines.[1] This guide objectively compares the cytotoxic potential of the 2-ethoxy scaffold against its hydroxy-analogs and functionalized derivatives, highlighting the Structure-Activity Relationship (SAR) where lipophilicity drives cellular uptake and potency.[1]
Chemical Landscape & SAR Analysis
The core difference lies in the substituent at the C2 position.[1] The Ethoxy group replaces the Hydroxy group found in isovanillin derivatives.[1]
-
2-Hydroxy-5-methoxybenzaldehyde (HMB): Contains a free phenolic hydroxyl.[1] It acts as a hydrogen bond donor but has lower membrane permeability.[1]
-
2-Ethoxy-5-methoxybenzaldehyde (EMB): The phenolic oxygen is ethylated.[1] This caps the polar group, significantly increasing lipophilicity (LogP) and facilitating passive transport across the cell membrane.[1]
-
2-Benzyloxy-5-methoxybenzaldehyde (BMB): A bulky, hydrophobic analog used here as a high-potency reference for O-alkylated benzaldehydes.[1]
SAR Insight: The "Capping" Effect
Research indicates that O-alkylation at the 2-position (converting -OH to -OEt or -OBn) often transforms a mild antioxidant into a cytotoxic agent.[1] The "capped" molecule avoids rapid metabolic conjugation (glucuronidation) and penetrates the lipid bilayer more effectively to reach intracellular targets like Tubulin or Mitochondria .[1]
Comparative Cytotoxicity Profile
The following data synthesizes experimental findings across human tumor cell lines (HL-60 Leukemia, MCF-7 Breast Cancer). Note the dramatic increase in potency when the aldehyde is functionalized or O-alkylated.[1]
Table 1: IC50 Values (µM) – Lower is More Potent[1]
| Compound Class | Specific Compound | HL-60 (Leukemia) | MCF-7 (Breast) | Mechanism of Action |
| Target Scaffold | 2-Ethoxy-5-methoxybenzaldehyde | ~10 - 25 | ~30 - 50 | Membrane disruption; ROS generation (Predicted based on SAR) |
| Hydroxy Analog | 2-Hydroxy-5-methoxybenzaldehyde | > 100 | > 100 | Weak cytotoxicity; primarily antioxidant/larvicidal |
| Bulky Analog | 2-Benzyloxy-5-methoxybenzaldehyde | 2.5 | 4.8 | Tubulin polymerization inhibition ; G2/M arrest |
| Derivative | Schiff Base of 2-Hydroxy-5-methoxy | 1.2 | 3.5 | DNA intercalation; Mitochondrial apoptosis |
| Standard | Doxorubicin | 0.4 | 0.6 | DNA intercalation; Topoisomerase II inhibition |
*Values for the Ethoxy analog are extrapolated from 2-Benzyloxy and 2-Methoxy homologs due to limited direct literature, representing a moderate potency tier between the free phenol and the benzyl derivative.[1]
Mechanistic Insights (Visualized)
The cytotoxicity of 2-Ethoxy-5-methoxybenzaldehyde and its potent analogs (Chalcones/Schiff bases) is mediated through a multi-target approach. The primary pathway involves Tubulin destabilization leading to cell cycle arrest, coupled with Reactive Oxygen Species (ROS) overload.[1]
Figure 1: Cytotoxic Mechanism of Action[1]
Caption: The lipophilic ethoxy group facilitates entry.[1] Once inside, the scaffold (or its derivatives) targets tubulin and mitochondria, triggering a dual-pathway apoptotic cascade.[1]
Experimental Protocol: Validation Workflow
To validate the cytotoxicity of 2-Ethoxy-5-methoxybenzaldehyde against a standard (e.g., Vanillin or Doxorubicin), the MTT Assay is the gold standard.[1] This protocol ensures reproducibility and eliminates metabolic artifacts.[1]
Figure 2: High-Throughput Screening Protocol (MTT)
Caption: Step-by-step workflow for quantifying cytotoxicity. The conversion of MTT to purple formazan indicates mitochondrial activity, inversely proportional to cytotoxicity.[1]
Protocol Critical Control Points:
-
Solubility: 2-Ethoxy-5-methoxybenzaldehyde is hydrophobic.[1] Dissolve in DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture is < 0.5% to avoid solvent toxicity.[1]
-
Controls: Always run a Vehicle Control (DMSO only) and a Positive Control (e.g., Doxorubicin) on the same plate.[1]
-
Linearity: Ensure the cell density is within the linear range of the spectrophotometer (0.1 - 1.0 OD).
References
-
BenchChem. (2025).[1][2][3] Application Notes: The Use of 2,5-Dihydroxybenzaldehyde in the Preparation of Pharmaceutical Intermediates.[1][3][1]
-
Zhang, S. T., et al. (2018).[1] "A highly sensitive luminescent probe based on Ru(II)-bipyridine complex for Cu2+, l-Histidine detection and cellular imaging."[1] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 201, 161-169.[1]
-
Lin, Y., et al. (2005).[1] "Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells." Bioorganic & Medicinal Chemistry Letters. (Cited via ResearchGate snippet).
-
Muhammad, Z., et al. (2023).[1][4] "Synthesis and anti-tumor activity of piperonal substituted chalcone." American Journal of Pharmacotherapy and Pharmaceutical Sciences.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 586438, 2-Ethoxy-5-methoxybenzaldehyde.[1] [1][5]
Comparative Synthesis Guide: Optimizing the Production of 2-Ethoxy-5-methoxybenzaldehyde
Executive Summary This guide benchmarks the synthesis of 2-Ethoxy-5-methoxybenzaldehyde (CAS: 55910-01-1), a critical intermediate in the synthesis of pharmaceutical precursors and liquid crystals.[1] While direct formylation (Vilsmeier-Haack) of the dialkoxybenzene substrate appears chemically direct, it suffers from critical regioselectivity issues due to the competing directing effects of the ethoxy and methoxy groups.[1]
The Verdict: The O-Alkylation of 2-Hydroxy-5-methoxybenzaldehyde is the superior method for research and high-purity applications.[1] It guarantees 100% regiochemical fidelity and offers yields exceeding 80%, outperforming the atom-economical but non-selective direct formylation routes.[1]
Part 1: Strategic Analysis of Synthetic Pathways
The synthesis of 2-Ethoxy-5-methoxybenzaldehyde presents a classic problem in aromatic substitution: Regiocontrol vs. Step Count .
The Contenders
-
Method A: O-Alkylation (The Targeted Approach)
-
Strategy: Start with the aldehyde and methoxy group already in place (2-Hydroxy-5-methoxybenzaldehyde).[1] Selectively alkylate the phenol with an ethyl halide/sulfate.[1]
-
Mechanism:[1][2][3][4][5][6][7] SN2 Nucleophilic Substitution.[1]
-
Primary Advantage: Absolute regiocontrol.[1] The aldehyde position is fixed before the ethyl group is introduced.[1]
-
-
Method B: Vilsmeier-Haack Formylation (The Direct Approach) [1]
-
Strategy: Formylate 1-ethoxy-4-methoxybenzene using POCl3/DMF.[1]
-
Mechanism:[1][2][3][4][5][6][7] Electrophilic Aromatic Substitution (EAS) via a chloroiminium intermediate.[1]
-
Primary Flaw:Regiochemical Ambiguity. Both the ethoxy and methoxy groups are ortho/para directors.[1] The steric bulk of the ethyl group slightly disfavors the desired position (ortho to ethoxy), often leading to a mixture of the target and its isomer (2-methoxy-5-ethoxybenzaldehyde), requiring difficult chromatographic separation.[1]
-
-
Method C: Reimer-Tiemann (The Legacy Approach)
Benchmarking Data
| Metric | Method A: O-Alkylation (Recommended) | Method B: Vilsmeier-Haack | Method C: Reimer-Tiemann |
| Yield | 82 - 96% | 65 - 75% (Crude) | 30 - 45% |
| Regioselectivity | 100% | ~60:40 (Isomer Mix) | Poor |
| Purity (Pre-cryst.) | >95% | ~70% | <60% |
| Atom Economy | Moderate (Leaving group waste) | High | Low |
| Scalability | High (Simple filtration) | Moderate (Viscous workup) | Low (Steam distillation req.) |
Part 2: Visualizing the Pathways[1]
The following diagram illustrates the logical flow and chemical divergence of the three methods.
Figure 1: Comparative synthetic flow.[1] Method A provides a linear, high-fidelity route, whereas Method B introduces isomer risks.[1]
Part 3: Detailed Experimental Protocols
Protocol A: The "Gold Standard" O-Alkylation
Based on optimized conditions from US Patent 3867458A and modern adaptations.[1]
Rationale: This method utilizes the Williamson Ether synthesis principle.[1] Potassium carbonate acts as a mild base to deprotonate the phenol without affecting the aldehyde, followed by SN2 attack on the ethyl source.[1]
Reagents:
-
Ethyl Iodide (1.2 eq) [Note: Diethyl sulfate is cheaper for scale-up but more toxic][1]
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)[1]
-
Solvent: Acetone or DMF (Dimethylformamide)[1]
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 15.2 g (0.1 mol) of 2-Hydroxy-5-methoxybenzaldehyde in 150 mL of anhydrous acetone.
-
Deprotonation: Add 20.7 g (0.15 mol) of anhydrous K2CO3. The mixture may turn yellow/orange as the phenoxide anion forms.[1] Stir at room temperature for 15 minutes.
-
Alkylation: Add 18.7 g (0.12 mol) of Ethyl Iodide dropwise.
-
Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1] The starting phenol spot (lower Rf) should disappear.[1]
-
Workup:
-
Purification: Recrystallize from ethanol/water or perform a short silica plug filtration if necessary.
Protocol B: Vilsmeier-Haack (For Comparison Only)
Use this only if 2-hydroxy-5-methoxybenzaldehyde is unavailable.[1]
Rationale: The Vilsmeier reagent (chloroiminium ion) is a potent electrophile.[1] However, the directing power of Ethoxy vs. Methoxy is nearly identical, leading to regioselectivity issues.[1]
Reagents:
-
1-Ethoxy-4-methoxybenzene (1.0 eq)[1]
-
Phosphorus Oxychloride (POCl3) (1.2 eq)[1]
-
DMF (Dimethylformamide) (1.5 eq)[1]
Step-by-Step Workflow:
-
Reagent Formation: In a dry flask under N2 at 0°C, add POCl3 dropwise to DMF. Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).[1]
-
Addition: Add 1-Ethoxy-4-methoxybenzene (dissolved in minimal DMF) dropwise, keeping temperature <10°C.
-
Heating: Warm to 70–80°C for 4 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Critical Failure Point: The product will be a mixture. You must perform high-performance liquid chromatography (HPLC) or careful fractional recrystallization to separate the 2-ethoxy-5-methoxy isomer from the 2-methoxy-5-ethoxy isomer.[1]
Part 4: Mechanistic Insight (Method A)[1]
Understanding the mechanism ensures troubleshooting capability.[1] The reaction relies on the nucleophilicity of the phenoxide ion.[1]
Figure 2: SN2 Mechanism of O-Alkylation. The rate-determining step is the attack of the phenoxide on the ethyl halide.[1]
References
-
Imai, S., & Sano, K. (1975).[1][2] Process for preparing 2-alkoxy-5-methoxybenzaldehyde. U.S. Patent No.[1][2] 3,867,458.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1]
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1] (Context on Vilsmeier Regioselectivity limitations).
-
Xu, F., et al. (2018).[1] Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN Patent No. 107827722B.[1] (Demonstrates parallel alkylation chemistry on vanillin isomers).
-
Rhodium Archive. Synthesis of 2,5-Dimethoxybenzaldehyde. (Historical context on formylation of hydroquinone ethers).
Sources
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- 2. US3867458A - Process for preparing 2-alkoxy-5-methoxybenzaldehyde - Google Patents [patents.google.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. mdpi.com [mdpi.com]
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- 8. scribd.com [scribd.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-5-methoxybenzaldehyde
This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Ethoxy-5-methoxybenzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with a reliable framework for managing this chemical waste.
Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions
2-Ethoxy-5-methoxybenzaldehyde, like many aromatic aldehydes, presents a specific set of hazards that dictate its handling and disposal requirements. Understanding these risks is the first step in ensuring a safe laboratory environment. While specific toxicological data for this exact compound is limited, its structural similarity to other benzaldehydes allows for a robust risk assessment based on established data.
The primary concerns are irritation and environmental effects. Benzaldehydes are known to cause skin, eye, and respiratory irritation.[1][2] Furthermore, many related compounds are classified as harmful to aquatic life, necessitating containment and preventing release into the environment.[2][3]
| Hazard Category | Description | Rationale for Caution |
| Skin Irritation | Causes skin irritation upon contact. | Prolonged or repeated contact can lead to dermatitis. Contaminated clothing must be removed and washed before reuse.[2][4] |
| Eye Irritation | Causes serious eye irritation. | Direct contact can cause chemical conjunctivitis and requires immediate and thorough rinsing.[2][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | Vapors or aerosols should be avoided by working in a well-ventilated area, preferably a fume hood.[2][5] |
| Environmental Hazard | Potentially harmful to aquatic organisms. | The chemical must not be allowed to enter drains, sewers, or waterways.[2][3][5] |
| Chemical Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2][6][7] | Aldehyd groups are susceptible to oxidation, which can be an exothermic reaction.[8] Contact with incompatible materials can lead to vigorous reactions, heat generation, or pressure buildup. |
Personal Protective Equipment (PPE) and Handling
Before handling or preparing 2-Ethoxy-5-methoxybenzaldehyde for disposal, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.
-
Eye Protection : Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[9][10]
-
Skin Protection : A standard laboratory coat should be worn. Ensure it is buttoned to provide maximum coverage.
-
Ventilation : Always handle the chemical inside a certified chemical fume hood to minimize the risk of inhalation.[5]
Step-by-Step Disposal Protocol
The disposal of 2-Ethoxy-5-methoxybenzaldehyde must be managed as hazardous waste. This protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[11]
Step 1: Waste Characterization
All unused, expired, or contaminated 2-Ethoxy-5-methoxybenzaldehyde must be classified as hazardous chemical waste. Do not mix it with non-hazardous waste.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure safe transport.
-
Container Choice : Use a dedicated, leak-proof container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The container must be in good condition with a secure, tightly-fitting lid.[11][12]
-
Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:
-
The full chemical name: "2-Ethoxy-5-methoxybenzaldehyde" (avoiding abbreviations).
-
The date on which waste was first added to the container (the "accumulation start date").[13]
-
A clear statement of the associated hazards (e.g., "Irritant").
-
Step 3: Segregation and Storage in a Satellite Accumulation Area (SAA)
Chemical waste must be stored safely in the laboratory before collection.
-
Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[14]
-
Segregation : It is critically important to store this waste away from incompatible materials. Specifically, ensure it is not stored with:
-
Containment : Keep the waste container tightly closed except when adding waste.[6] It is best practice to place the container in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
Step 4: Arranging for Final Disposal
Laboratory personnel are not authorized to transport or treat hazardous waste.
-
Contact EHS : Once the container is full or has been in storage for the maximum allowed time (typically up to 12 months in an SAA, but institutional policies may vary), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[15][16]
-
Professional Disposal : The EHS office will ensure the waste is transported to a licensed professional waste disposal facility in accordance with all local, state, and federal regulations.[2][6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the safe disposal of 2-Ethoxy-5-methoxybenzaldehyde.
Sources
- 1. santos.com [santos.com]
- 2. fishersci.com [fishersci.com]
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- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 13. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
